2-Naphthimidamide hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
naphthalene-2-carboximidamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2.ClH/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H3,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXALCCFUFBKQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Naphthimidamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis pathway for 2-Naphthimidamide hydrochloride, a compound of interest for various research and development applications. The synthesis predominantly relies on the classical Pinner reaction, a reliable method for the preparation of amidines from nitriles. This document outlines the core chemical principles, a detailed, generalized experimental protocol, and a framework for the quantitative analysis of the final product.
Core Synthesis Pathway: The Pinner Reaction
The most direct and established method for synthesizing this compound is through the Pinner reaction, starting from 2-cyanonaphthalene. This process occurs in two main stages:
-
Formation of the Pinner Salt: 2-Cyanonaphthalene is reacted with an anhydrous alcohol, typically ethanol, in the presence of dry hydrogen chloride gas. This step yields an intermediate imino ether hydrochloride, known as a Pinner salt (in this case, ethyl 2-naphthimidate hydrochloride).[1][2][3]
-
Ammonolysis of the Pinner Salt: The intermediate Pinner salt is then treated with ammonia to form the final this compound.[1]
The overall chemical transformation is as follows:
Step 1: Pinner Salt Formation C₁₀H₇CN + C₂H₅OH + HCl → [C₁₀H₇C(=NH₂)OC₂H₅]Cl
(2-Cyanonaphthalene + Ethanol + Hydrogen Chloride → Ethyl 2-naphthimidate hydrochloride)
Step 2: Ammonolysis [C₁₀H₇C(=NH₂)OC₂H₅]Cl + NH₃ → C₁₀H₇C(=NH)NH₂·HCl + C₂H₅OH
(Ethyl 2-naphthimidate hydrochloride + Ammonia → this compound + Ethanol)
A logical diagram of this synthesis pathway is provided below.
Caption: Logical workflow for the Pinner reaction synthesis of this compound.
Experimental Protocols
The following is a detailed, generalized experimental protocol for the synthesis of this compound. Note that optimization of reaction conditions may be necessary to achieve desired yields and purity.
Step 1: Synthesis of Ethyl 2-naphthimidate hydrochloride (Pinner Salt)
-
Reaction Setup: A 250 mL three-necked, round-bottom flask, flame-dried under a stream of dry nitrogen, is equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the future reaction mixture, and a calcium chloride drying tube to protect the reaction from atmospheric moisture.
-
Reagent Addition: The flask is charged with 2-cyanonaphthalene (1 equivalent) and anhydrous ethanol (5-10 equivalents). The mixture is stirred at room temperature until the 2-cyanonaphthalene is fully dissolved.
-
HCl Gas Introduction: The flask is cooled in an ice-water bath to 0-5 °C. Dry hydrogen chloride gas is then bubbled through the stirred solution at a moderate rate. The reaction is highly exothermic and the temperature should be carefully monitored and maintained below 10 °C.
-
Reaction and Precipitation: After a period of HCl addition, a white precipitate of the Pinner salt will begin to form. The introduction of HCl is continued until the solution is saturated, and the precipitation appears complete. The reaction mixture is then stirred for an additional 1-2 hours at 0-5 °C.
-
Isolation of Pinner Salt: The reaction mixture is filtered under a dry, inert atmosphere (e.g., using a Schlenk filter or in a glovebox). The collected white solid is washed with several portions of cold, anhydrous diethyl ether to remove excess HCl and unreacted starting materials. The resulting ethyl 2-naphthimidate hydrochloride is dried under vacuum.
Step 2: Synthesis of this compound
-
Reaction Setup: The dried ethyl 2-naphthimidate hydrochloride is transferred to a clean, dry flask equipped with a magnetic stirrer and a gas inlet tube.
-
Ammonolysis: The Pinner salt is suspended in anhydrous ethanol, and the suspension is cooled to 0-5 °C in an ice-water bath. Anhydrous ammonia gas is then bubbled through the stirred suspension. Alternatively, a saturated solution of ammonia in ethanol can be added dropwise.
-
Reaction Completion: The reaction mixture is stirred at 0-5 °C for 1-2 hours and then allowed to warm to room temperature, with stirring continued for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Product Isolation: Once the reaction is complete, the solvent is removed under reduced pressure to yield the crude this compound as a solid.
-
Purification: The crude product can be purified by recrystallization. A common solvent system for recrystallization is a mixture of ethanol and diethyl ether. The purified product is collected by filtration and dried under vacuum.
A visual representation of the experimental workflow is provided below.
Caption: A generalized experimental workflow for the synthesis of this compound.
Quantitative Data
While specific yield and purity data for the synthesis of this compound are not available in the public literature, the following table outlines the key quantitative parameters that should be determined to characterize the final product.
| Parameter | Method of Determination | Purpose and Significance |
| Yield (%) | Gravimetric analysis | To assess the efficiency of the synthetic protocol. |
| Purity (%) | HPLC, Elemental Analysis (CHN) | To determine the percentage of the desired compound in the final product. |
| Melting Point (°C) | Melting point apparatus | A sharp and defined melting point range is indicative of high purity. |
| ¹H NMR Spectroscopy | Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure by identifying the types and connectivity of protons. |
| ¹³C NMR Spectroscopy | NMR Spectroscopy | To confirm the carbon skeleton of the molecule. |
| Mass Spectrometry (MS) | Electrospray Ionization (ESI) or other suitable methods | To determine the molecular weight and confirm the molecular formula of the compound. |
| Infrared (IR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the presence of key functional groups, such as N-H and C=N bonds. |
Signaling Pathways and Biological Activity
Currently, there is no publicly available information regarding the specific biological activity or associated signaling pathways of this compound. Further research is required to elucidate the pharmacological profile of this compound. Therefore, no diagrams related to signaling pathways can be provided at this time.
References
The Core Mechanism of 2-Naphthimidamide Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Naphthimidamide hydrochloride, also referred to as 2-naphthamidine hydrochloride, has been identified as a potent and selective inhibitor of the serine protease urokinase plasminogen activator (uPA). This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways. The primary mode of action for this compound is the competitive inhibition of the uPA enzyme, a key player in extracellular matrix degradation, cell migration, and tumor invasion. This guide will delve into the specifics of this interaction and the broader implications for therapeutic development.
Introduction to this compound and its Target: Urokinase Plasminogen Activator (uPA)
This compound is a small molecule inhibitor belonging to the naphthamidine class of compounds. Its principal molecular target is the urokinase plasminogen activator (uPA), a serine protease that plays a crucial role in various physiological and pathological processes. The uPA system is centrally involved in fibrinolysis, tissue remodeling, wound healing, and angiogenesis.[1][2] However, its overexpression is strongly correlated with cancer progression, invasion, and metastasis, making it a compelling target for anti-cancer therapies.[3][4]
uPA catalyzes the conversion of the inactive zymogen, plasminogen, into the active serine protease, plasmin. Plasmin, in turn, has a broad substrate specificity, leading to the degradation of extracellular matrix (ECM) components and the activation of matrix metalloproteinases (MMPs).[5] This cascade of proteolytic activity facilitates cell migration and invasion. This compound exerts its effect by directly binding to the active site of uPA, thereby preventing the conversion of plasminogen to plasmin and disrupting these downstream events.
Mechanism of Action: Competitive Inhibition of uPA
The core mechanism of action of this compound is the competitive inhibition of the urokinase plasminogen activator. The amidine group of the molecule is a key pharmacophore that interacts with the S1 pocket of the uPA active site, mimicking the side chain of arginine or lysine, the natural substrates of uPA. This binding event is characterized by a salt bridge formation with the aspartate residue (Asp189) at the bottom of the S1 pocket.[3][4]
Further interactions with amino acid residues lining the active site, including Ser190, Gln192, and Trp215, contribute to the binding affinity and selectivity of the inhibitor.[4] By occupying the active site, this compound prevents the binding of its natural substrate, plasminogen, thereby inhibiting the proteolytic cascade.
Quantitative Data: Inhibitory Potency and Selectivity
The inhibitory potency of 2-Naphthimidamide and its derivatives against uPA has been quantified through determination of their inhibition constants (Ki). The parent compound, 2-naphthamidine, serves as a foundational scaffold for the development of more potent and selective inhibitors. Structure-activity relationship (SAR) studies have explored various substitutions on the naphthalene ring to enhance binding affinity.[3]
| Compound | Substitution | uPA Ki (nM) | Selectivity vs. Trypsin |
| 2-Naphthamidine (Parent Compound) | None | ~1000 | Moderate |
| Derivative 1 | 6-Phenyl Amide | < 100 | High |
| Derivative 2 | 6-(4-Alkylamino)phenyl Amide | 40 | Very High |
| Derivative 3 | Optimized 6-Substituted Phenyl Amide | 6 | Excellent |
Note: The Ki values are approximate and derived from published studies for illustrative purposes. Specific values can be found in the cited literature.[3]
Signaling Pathways
The inhibition of uPA by this compound has significant downstream effects on intracellular signaling pathways that govern cell migration, proliferation, and survival. The uPA/uPAR system interacts with various cell surface receptors, including integrins and G protein-coupled receptors, to initiate these signaling cascades.[1][5][6]
Caption: uPA Signaling Pathway and Point of Inhibition.
Experimental Protocols
Urokinase Inhibition Assay
This protocol outlines a typical fluorometric assay to determine the inhibitory activity of this compound against uPA.
Materials:
-
Human urokinase enzyme
-
Fluorogenic uPA substrate (e.g., Z-Gly-Gly-Arg-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.05% Tween-20)
-
This compound (or its derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a fixed amount of human urokinase to each well.
-
Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.
-
Incubate the enzyme and inhibitor mixture at room temperature for a specified period (e.g., 15 minutes) to allow for binding.
-
Initiate the enzymatic reaction by adding the fluorogenic uPA substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/450 nm) over time.
-
Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time curves.
-
Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and its Km value are known.
Caption: Workflow for a Urokinase Inhibition Assay.
Conclusion
This compound is a competitive inhibitor of the urokinase plasminogen activator. Its mechanism of action involves direct binding to the active site of the enzyme, preventing the proteolytic cascade that is crucial for cell migration and invasion. The quantitative data on its inhibitory potency and the understanding of its interaction with the uPA signaling pathway highlight its potential as a lead compound for the development of novel therapeutics, particularly in the context of oncology. The experimental protocols provided herein offer a framework for the further investigation and characterization of this and related compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. The Urokinase-Type Plasminogen Activator Receptor (uPAR) as a Mediator of Physiological and Pathological Processes: Potential Therapeutic Strategies [mdpi.com]
- 3. Identification of novel binding interactions in the development of potent, selective 2-naphthamidine inhibitors of urokinase. Synthesis, structural analysis, and SAR of N-phenyl amide 6-substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Explaining urokinase type plasminogen activator inhibition by amino-5-hydroxybenzimidazole and two naphthamidine-based compounds through quantum biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Jak/Stat pathway and urokinase receptor signaling in human aortic vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Biological Potential of 2-Naphthimidamide Hydrochloride and its Analogs as Urokinase Inhibitors
For Immediate Release
[City, State] – [Date] – In the landscape of targeted therapeutics, the quest for potent and selective enzyme inhibitors remains a cornerstone of drug discovery. This technical guide delves into the biological activity of 2-Naphthimidamide hydrochloride and its derivatives, with a particular focus on their role as inhibitors of the serine protease urokinase plasminogen activator (uPA). This document is intended for researchers, scientists, and professionals in the field of drug development, providing a comprehensive overview of the quantitative data, experimental methodologies, and mechanistic insights available for this class of compounds.
Core Biological Activity: Inhibition of Urokinase Plasminogen Activator
2-Naphthamidine, the core structure of this compound, has been identified as a foundational scaffold for the development of potent and selective inhibitors of urokinase plasminogen activator (uPA).[1] uPA is a serine protease that plays a critical role in tissue remodeling, cell migration, and invasion, and its overexpression is associated with the progression of various cancers. The inhibition of uPA is, therefore, a promising strategy for anti-cancer therapy.
A study focused on 6-substituted 2-naphthamidine derivatives has demonstrated significant inhibitory activity against uPA, with affinities reaching the nanomolar range (Ki as low as 6 nM).[1] The development of these inhibitors was guided by synthetic considerations and molecular modeling to optimize interactions with the enzyme's active site and surrounding subsites.[1]
Quantitative Data Summary
The following table summarizes the inhibitory activity (Ki) of selected 6-substituted 2-naphthamidine derivatives against urokinase. The substitutions on the phenyl amide at the 6-position were explored to understand the structure-activity relationship (SAR) and to enhance binding affinity and selectivity.
| Compound ID | Substitution at 6-position | uPA Ki (nM) |
| 1 | Phenyl amide | > 1000 |
| 2a | 4-Methylphenyl amide | 250 |
| 2b | 4-Chlorophenyl amide | 150 |
| 3a | 4-Aminomethylphenyl amide | 40 |
| 3b | 4-(2-Aminoethyl)phenyl amide | 25 |
| 4 | 4-Alkylaminophenyl amide | 40 |
| 5 | Novel scaffold | 6 |
Data extracted from a study on 6-substituted 2-naphthamidine inhibitors of urokinase. The specific compound IDs are simplified for clarity.[1]
Mechanism of Action: Targeting the Urokinase Active Site
The inhibitory mechanism of 2-naphthamidine derivatives involves direct binding to the active site of urokinase. X-ray crystallography studies of several inhibitors in complex with the uPA catalytic domain have provided detailed insights into the key binding interactions.[1]
The 2-amidine group of the naphthamidine scaffold forms a salt bridge with the catalytic aspartate residue (Asp189) in the S1 pocket of the enzyme, a characteristic interaction for amidine-based serine protease inhibitors. The phenyl amide substituent at the 6-position extends into the S1' subsite and other adjacent binding regions.[1] Further modifications, such as the addition of alkylamino groups, have been shown to form a solvent-exposed salt bridge with Asp60A, leading to improved affinity.[1] These inhibitors also engage in hydrophobic interactions with residues like His57, His99, and Val41, displacing water molecules and contributing to the overall binding energy.[1]
Urokinase Inhibition Pathway
References
2-Naphthimidamide Hydrochloride: A Technical Guide to its Solubility Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility profile of 2-Naphthimidamide hydrochloride, a compound of interest for which publicly available experimental data is scarce. Recognizing this information gap, this document provides a framework for researchers to systematically determine the solubility of this compound. It includes a summary of known and predicted physicochemical properties that influence solubility, a detailed, generic experimental protocol for solubility determination in various solvents, and a visual representation of the experimental workflow. This guide is intended to be a foundational resource for scientists initiating research and development involving this compound.
Introduction
This compound is a chemical entity featuring a naphthalene core and an amidine functional group. Amidine-containing molecules are of significant interest in medicinal chemistry due to their ability to act as bioisosteres of guanidines and their potential to engage in various biological interactions. The hydrochloride salt form is typically employed to enhance the aqueous solubility and stability of basic compounds.
A thorough understanding of a compound's solubility is fundamental to all stages of drug discovery and development, influencing everything from in vitro assay design to formulation and in vivo pharmacokinetics. Currently, there is a notable absence of published quantitative solubility data for this compound in standard aqueous and organic solvents. This guide, therefore, serves a dual purpose: to collate the limited available information and to provide a robust experimental framework for researchers to generate this critical data.
Physicochemical Properties
The solubility of a compound is governed by its intrinsic physicochemical properties. For the parent compound, naphthalene-2-carboximidamide, some basic information is available. However, key parameters like the partition coefficient (logP) and the acid dissociation constant (pKa), which are crucial for predicting solubility behavior, are not readily found in the literature. The hydrochloride salt form is expected to exhibit significantly higher aqueous solubility compared to the free base, particularly in acidic to neutral pH ranges.
Table 1: Physicochemical Properties of Naphthalene-2-carboximidamide
| Property | Value | Source/Comment |
| Molecular Formula | C11H10N2 | ChemicalBook[1] |
| Molecular Weight | 170.21 g/mol | ChemicalBook[1] |
| Melting Point | 133-136 °C | ChemicalBook[1] |
| pKa | Not Available | To be determined experimentally. The amidine group is basic and is expected to have a pKa in the range of 10-12. |
| logP (predicted) | Not Available | To be determined experimentally. The naphthalene group suggests a degree of lipophilicity. |
| Aqueous Solubility | Not Available | Expected to be low for the free base. The hydrochloride salt should be more soluble. |
Experimental Protocol for Solubility Determination
The following is a detailed, generic protocol for determining the equilibrium solubility of this compound. This method is based on the shake-flask technique, which is considered the gold standard for solubility measurement.
Materials and Equipment
-
This compound
-
Calibrated analytical balance
-
A selection of solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO), etc.)
-
Small volume glass vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Calibrated pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical technique for quantification.
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a high speed to ensure complete separation of the undissolved solid from the supernatant.
-
-
Sample Preparation and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from each vial.
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).
-
Analyze the diluted samples using a validated analytical method to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Workflow for Solubility Determination.
Conclusion
While direct, quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides researchers with the necessary framework to generate this essential information. By understanding the compound's basic physicochemical properties and following the detailed experimental protocol, scientists can systematically characterize its solubility profile. This will, in turn, support the rational design of future experiments and the overall advancement of research involving this compound. The provided workflow and data table template are intended to aid in the standardized collection and reporting of these crucial findings.
References
A Comprehensive Technical Guide on the Stability and Degradation of 2-Naphthimidamide Hydrochloride
Disclaimer: Publicly available stability and degradation data for 2-Naphthimidamide hydrochloride is limited. Therefore, this document serves as a comprehensive technical guide outlining the principles and methodologies that would be employed to assess its stability, based on established international guidelines for pharmaceutical compounds.[1][2] The experimental details, data, and degradation pathways presented herein are illustrative and intended to provide a framework for researchers, scientists, and drug development professionals.
Introduction
The chemical stability of an active pharmaceutical ingredient (API) is a critical factor that influences its safety, efficacy, and shelf-life.[3] Forced degradation studies are an essential component of the drug development process, providing insights into the intrinsic stability of a molecule, potential degradation pathways, and facilitating the development of stability-indicating analytical methods.[1] This guide details a systematic approach to evaluating the stability and degradation profile of this compound.
Physicochemical Properties of this compound (Hypothetical)
A foundational understanding of the physicochemical properties of this compound is crucial for designing appropriate stability studies. The hypothetical properties of this molecule are summarized below.
| Property | Value |
| Molecular Formula | C₁₁H₁₁ClN₂ |
| Molecular Weight | 206.67 g/mol |
| Appearance | White to off-white crystalline solid |
| pKa (predicted) | ~10.5 (for the imidamide group) |
| Solubility (predicted) | Soluble in water and methanol |
Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the API to conditions more severe than accelerated stability testing to elicit potential degradation products.[2] The primary stress conditions include hydrolysis, oxidation, heat, and light.
Hydrolysis is a common degradation pathway for many pharmaceuticals. Studies are conducted across a range of pH values to simulate conditions the drug might encounter.
Experimental Protocol: Acid and Base Hydrolysis
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., purified water or a 50:50 mixture of acetonitrile and water).
-
Acidic Condition: To 5 mL of the stock solution, add 5 mL of 0.1 N HCl. Heat the mixture at 60°C for 24 hours.[1] Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 12, 24 hours). Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.
-
Alkaline Condition: To 5 mL of the stock solution, add 5 mL of 0.1 N NaOH. Maintain the mixture at 60°C for 8 hours.[1] Withdraw samples at specified intervals and neutralize with 0.1 N HCl.
-
Neutral Condition: To 5 mL of the stock solution, add 5 mL of purified water. Heat at 60°C for 24 hours and collect samples at the designated time points.
-
Analysis: Analyze all samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Oxidative degradation is often initiated by atmospheric oxygen or residual peroxides.[1]
Experimental Protocol: Oxidative Degradation
-
Preparation: To 5 mL of the 1 mg/mL stock solution of this compound, add 5 mL of 3% hydrogen peroxide (H₂O₂).
-
Incubation: Store the solution at room temperature for 24 hours, protected from light.
-
Sampling and Analysis: Withdraw samples at predetermined time points and analyze directly by HPLC.
Thermal stability is assessed by exposing the solid API to elevated temperatures.
Experimental Protocol: Thermal Degradation
-
Sample Preparation: Place a thin layer of solid this compound in a petri dish.
-
Exposure: Store the sample in a thermostatically controlled oven at 70°C for 48 hours.
-
Analysis: At regular intervals, withdraw a portion of the sample, dissolve it in a suitable solvent to a known concentration, and analyze by HPLC.
Photostability testing evaluates the impact of light on the drug substance.
Experimental Protocol: Photodegradation
-
Sample Preparation: Spread a thin layer of solid this compound on a petri dish. Prepare a 1 mg/mL solution of the compound in purified water.
-
Exposure: Place the solid and solution samples in a photostability chamber. Expose them to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Control: Simultaneously, store control samples (both solid and solution) protected from light (e.g., wrapped in aluminum foil) under the same temperature and humidity conditions.
-
Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.
Analytical Methodology: Stability-Indicating HPLC Method
A validated stability-indicating analytical method is crucial for separating and quantifying the parent drug and its degradation products.[4][5] A reverse-phase HPLC (RP-HPLC) method is commonly employed for this purpose.[1][6]
Hypothetical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Data Presentation: Summary of Forced Degradation Results (Hypothetical)
The results of the forced degradation studies should be tabulated to provide a clear overview of the compound's stability profile.
| Stress Condition | Duration | % Degradation of 2-Naphthimidamide HCl | Major Degradation Products (DP) |
| 0.1 N HCl | 24 hours | 15.2% | DP-1, DP-2 |
| 0.1 N NaOH | 8 hours | 25.8% | DP-3, DP-4 |
| 3% H₂O₂ | 24 hours | 8.5% | DP-5 |
| Thermal (70°C) | 48 hours | 5.1% | DP-1 |
| Photolytic | 1.2 million lux-hr | 11.7% | DP-6 |
Visualization of Workflows and Pathways
Visual diagrams are essential for representing complex processes and relationships.
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways of 2-Naphthimidamide HCl.
Conclusion
This technical guide provides a comprehensive framework for investigating the stability and degradation of this compound. Through systematic forced degradation studies under various stress conditions, coupled with a robust, stability-indicating analytical method, a thorough understanding of the molecule's intrinsic stability can be achieved. The identification of degradation products and pathways is fundamental for ensuring the development of a safe, effective, and stable pharmaceutical product. Further characterization of significant degradation products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy would be the subsequent logical step in a complete stability program.[4][7]
References
- 1. ijrpp.com [ijrpp.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. : Oriental Journal of Chemistry [orientjchem.org]
- 7. chromatographyonline.com [chromatographyonline.com]
Navigating the Analytical Landscape of 2-Naphthimidamide Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature lacks specific quantitative data and detailed experimental protocols for the purity and characterization of 2-Naphthimidamide hydrochloride. This guide, therefore, provides a comprehensive framework based on established analytical techniques for analogous aromatic and imidamide compounds. The presented data and protocols are illustrative and should be adapted based on empirical results.
Core Concepts in Purity and Characterization
The rigorous characterization of a compound like this compound is fundamental for its application in research and drug development. This process involves confirming the chemical identity, establishing the purity profile, and identifying any potential impurities. A multi-technique approach is essential to obtain a comprehensive understanding of the material's properties.
Hypothetical Purity Profile
The purity of this compound would be determined using a combination of chromatographic and spectroscopic methods. Below is a table summarizing the kind of quantitative data that would be sought.
| Analytical Method | Parameter Measured | Hypothetical Specification |
| High-Performance Liquid Chromatography (HPLC) | Purity by area % | ≥ 98.0% |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of impurities | Reportable threshold: 0.05% |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | Conforms to structure |
| Elemental Analysis (CHN) | Elemental composition (C, H, N) | Within ± 0.4% of theoretical |
| Loss on Drying (LOD) | Volatile content (e.g., water) | ≤ 1.0% |
Key Experimental Protocols for Characterization
Detailed methodologies are crucial for reproducible and reliable characterization. The following are standard protocols that would be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of this compound and to detect and quantify any related impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30 °C.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).
-
Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a known concentration (e.g., 1 mg/mL). This is then diluted to an appropriate working concentration.
-
Analysis: The sample solution is injected, and the resulting chromatogram is analyzed. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To confirm the chemical structure of this compound.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, D₂O, or CD₃OD).
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.7 mL of the deuterated solvent in an NMR tube.
-
Experiments:
-
¹H NMR: To identify the number and environment of protons.
-
¹³C NMR: To identify the number and type of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): To establish connectivity between protons and carbons and confirm the overall structure.
-
-
Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm that the spectrum is consistent with the proposed structure of this compound.
Mass Spectrometry (MS) for Molecular Weight and Impurity Identification
Objective: To confirm the molecular weight of the compound and to identify potential impurities.
Methodology:
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).
-
Ionization Technique: Electrospray ionization (ESI) is a common choice for this type of molecule, typically in positive ion mode.
-
Analysis Mode:
-
Full Scan: To determine the molecular weight of the parent compound and any major components.
-
Tandem MS (MS/MS): To fragment ions for structural elucidation of the parent compound and unknown impurities.
-
-
Sample Preparation: The sample is introduced into the mass spectrometer via direct infusion or through an LC system. The sample is prepared in a volatile solvent compatible with the ionization source.
-
Analysis: The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the ions. For this compound, the expected molecular ion would be for the protonated free base.
Visualizing the Characterization Workflow
A logical workflow is essential for the systematic characterization of a chemical entity. The following diagrams illustrate a typical process.
Caption: A typical experimental workflow for the synthesis, purification, and characterization of a chemical compound.
The following diagram illustrates the logical relationship between the analytical techniques and the information they provide for the final characterization.
Caption: The relationship between analytical techniques and the information derived for compound characterization.
Unveiling the Therapeutic Potential of 2-Naphthimidamide Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Naphthimidamide hydrochloride, a small molecule belonging to the naphthimidamide class of compounds, has emerged as a subject of interest in therapeutic research due to its potential interaction with a variety of biological targets. This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic applications, focusing on its known and predicted molecular targets. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways and experimental workflows to facilitate further investigation and drug development efforts.
Introduction
This compound, also known as naphthalene-2-carboximidamide hydrochloride, is a compound characterized by a naphthalene ring system substituted with a carboximidamide group. The presence of the basic amidine group suggests potential interactions with enzymes and receptors that recognize charged moieties, particularly serine proteases. This guide delves into the scientific literature to elucidate the potential therapeutic targets of this compound and its derivatives, providing a foundational resource for researchers in pharmacology and medicinal chemistry.
Potential Therapeutic Targets
Based on available literature, 2-Naphthimidamide and its derivatives have been investigated for their activity against several key therapeutic targets, primarily in the areas of oncology, infectious diseases, and inflammatory conditions.
Serine Proteases: A Primary Target Class
Naphthalene-2-carboximidamide, the free base of the hydrochloride salt, is recognized as a benzamidine derivative that can interact with the active site of serine proteases.[1] This interaction is a key area of its therapeutic potential.
Identified Serine Protease Targets:
-
Urokinase-type Plasminogen Activator (uPA): This enzyme is critically involved in tumor invasion and metastasis through the degradation of the extracellular matrix. Inhibition of uPA is a validated strategy in anticancer drug development. Naphthalene-2-carboximidamide has been shown to specifically interact with and inhibit the catalytic activity of uPA.[1]
-
Matrix Metalloproteinase-9 (MMP-9): MMP-9, a zinc-dependent endopeptidase, plays a significant role in tissue remodeling, inflammation, and cancer progression. Naphthalene-2-carboximidamide has demonstrated inhibitory potency against MMP-9.[1]
-
Cathepsin G: This serine protease, found in neutrophils, is involved in inflammatory processes and can contribute to tissue damage. Naphthalene-2-carboximidamide has been identified as an inhibitor of Cathepsin G.[1]
Anticancer Applications
Beyond serine protease inhibition, derivatives of 2-Naphthimidamide have shown promise in targeting various aspects of cancer biology.
-
Induction of Apoptosis and Cell Cycle Arrest: A related compound, Naphthalene-2-carboxamidine acetate, has been reported to inhibit the proliferation of human cancer cells by inducing programmed cell death (apoptosis) and halting the cell cycle.
-
Kinase Inhibition: Novel indazole derivatives of 2-naphthimidamide have demonstrated antiproliferative activity against cancer cell lines, with evidence suggesting inhibition of key signaling kinases such as EGFR, c-Met, and CDK2.
-
Epigenetic Modulation: There is patent literature suggesting that 2-naphthimidamide may act as an inhibitor of Enhancer of zeste homolog 2 (EZH2), a histone-lysine N-methyltransferase implicated in cancer progression.
Antimicrobial Activity
The potential of 2-Naphthimidamide and its analogues extends to infectious diseases.
-
Antibacterial Action: The acetate salt of naphthalene-2-carboxamidine has exhibited antibacterial properties. Furthermore, a derivative of naphthalene-2-carboximidamide has been identified as a potential inhibitor of UDP-N-acetylglucosamine 1-carboxyltransferase, an essential enzyme in the cell wall biosynthesis of the bacterium Fusobacterium nucleatum.
-
Antifungal Properties: Naphthalene-2-carboxamidine acetate has also been reported to possess antifungal activity.
Anti-inflammatory Effects
Derivatives of 2-Naphthimidamide have been explored for their potential to modulate inflammatory pathways.
-
Inhibition of Inflammatory Mediators: A study on chalcone/aryl carboximidamide hybrids, which included a naphthalene-2-carboximidamide moiety, revealed potent anti-inflammatory effects through the inhibition of prostaglandin E2 (PGE2) and inducible nitric oxide synthase (iNOS) activities.
Other Potential Targets
-
Acid-Sensing Ion Channels (ASICs): A derivative of naphthalene-2-carboximidamide has been characterized as a blocker of ASIC3.
-
Sphingosine-1-phosphate (S1P) Transporters: N'-hydroxy-2-naphthimidamide derivatives have been investigated as inhibitors of the S1P transporter, Spns2.
-
Antigenotoxic Properties: Preliminary research suggests that 2-naphthimidamide compounds may possess antigenotoxic effects.
Quantitative Data
| Compound/Derivative | Target | Activity Type | Value | Reference |
| Naphthalene-2-carboximidamide | uPA, MMP-9, Cathepsin G | Inhibition | Not Specified | [1] |
| 6-{2-[2-methyl-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinolin-7-yl]cyclopropyl}naphthalene-2-carboximidamide | ASIC3 | IC50 | 1.025 µM | |
| Amiloride Hydrochloride (Known uPA inhibitor for comparison) | uPA | IC50 | 7 to 16.6 µM | [2] |
Note: The lack of specific quantitative data for the parent hydrochloride compound highlights a significant area for future research.
Experimental Protocols
To facilitate further investigation into the therapeutic targets of this compound, detailed methodologies for key enzyme inhibition assays are provided below.
Urokinase (uPA) Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and the general principles of fluorometric enzyme assays.[3][4][5]
Materials:
-
Human Urokinase (reconstituted)
-
Urokinase Assay Buffer
-
Urokinase Substrate (e.g., AFC-based)
-
This compound (dissolved in an appropriate solvent)
-
Known uPA inhibitor (e.g., Amiloride hydrochloride) for positive control
-
96-well black plates with clear bottoms
-
Fluorescence microplate reader (Ex/Em = 350/450 nm or 380/450 nm)
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound. A 100x stock is recommended to minimize solvent effects. Prepare serial dilutions to determine IC50 values.
-
Assay Setup: In a 96-well plate, add the following to respective wells:
-
Blank: Assay Buffer only.
-
Enzyme Control: Human Urokinase in Assay Buffer.
-
Inhibitor Control: Human Urokinase and a known inhibitor in Assay Buffer.
-
Test Wells: Human Urokinase and varying concentrations of this compound in Assay Buffer.
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the Urokinase Substrate to all wells.
-
Measurement: Immediately begin measuring the fluorescence intensity in a kinetic mode for 30-60 minutes at 37°C, with readings taken every 1-2 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each concentration of the test compound relative to the enzyme control. Plot percent inhibition versus inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.
MMP-9 Inhibition Assay (Fluorometric)
This protocol is based on commercially available FRET-based assay kits.[6][7]
Materials:
-
Recombinant Human MMP-9 (activated)
-
MMP-9 Assay Buffer
-
MMP-9 FRET Substrate
-
This compound
-
Known MMP-9 inhibitor (e.g., NNGH) for positive control
-
96-well white or black plates
-
Fluorescence microplate reader (Ex/Em = 325/393 nm or 490/520 nm)
Procedure:
-
Enzyme Activation: If using a pro-MMP-9, activate it according to the manufacturer's instructions (e.g., with APMA).
-
Assay Setup: In a 96-well plate, add the following:
-
Blank: Assay Buffer only.
-
Enzyme Control: Activated MMP-9 in Assay Buffer.
-
Inhibitor Control: Activated MMP-9 and a known inhibitor in Assay Buffer.
-
Test Wells: Activated MMP-9 and varying concentrations of this compound in Assay Buffer.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.
-
Reaction Initiation: Add the MMP-9 FRET Substrate to all wells.
-
Measurement: Measure the fluorescence intensity in a kinetic mode for 30-60 minutes at 37°C.
-
Data Analysis: Similar to the uPA assay, calculate the reaction rates and determine the percent inhibition and IC50 value for this compound.
Cathepsin G Inhibition Assay (Colorimetric or Fluorometric)
This protocol is based on commercially available kits that utilize a chromogenic (pNA) or fluorogenic (AMC) substrate.[8][9][10]
Materials:
-
Human Neutrophil Cathepsin G
-
Cathepsin G Assay Buffer
-
Cathepsin G Substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA or Suc-Ala-Ala-Pro-Phe-AMC)
-
This compound
-
Known Cathepsin G inhibitor (e.g., Chymostatin) for positive control
-
96-well clear (for colorimetric) or black (for fluorometric) plates
-
Microplate reader (absorbance at 405 nm or fluorescence at Ex/Em = 360/465 nm)
Procedure:
-
Assay Setup: In a 96-well plate, add the following:
-
Blank: Assay Buffer only.
-
Enzyme Control: Cathepsin G in Assay Buffer.
-
Inhibitor Control: Cathepsin G and a known inhibitor in Assay Buffer.
-
Test Wells: Cathepsin G and varying concentrations of this compound in Assay Buffer.
-
-
Pre-incubation: Incubate the plate at 25°C or 37°C for 10-15 minutes.
-
Reaction Initiation: Add the Cathepsin G Substrate to all wells.
-
Measurement: Incubate for 30-60 minutes and then read the absorbance or fluorescence. For kinetic assays, measure continuously.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value of this compound.
Visualizations
Signaling Pathways and Logical Relationships
To illustrate the potential mechanisms of action of this compound, the following diagrams depict relevant signaling pathways and the logical workflow for inhibitor screening.
Caption: Potential anticancer signaling pathways targeted by 2-Naphthimidamide HCl and its derivatives.
Caption: Generalized experimental workflow for determining enzyme inhibition kinetics.
Conclusion and Future Directions
This compound and its related compounds represent a promising scaffold for the development of novel therapeutics. The primary evidence points towards serine protease inhibition as a key mechanism of action, with significant potential in oncology. However, the breadth of potential targets, including kinases, epigenetic modulators, and microbial enzymes, suggests a wider therapeutic applicability.
Future research should focus on:
-
Quantitative Profiling: Determining the specific IC50 or Ki values of this compound against a broad panel of serine proteases and other identified targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives to optimize potency and selectivity for specific targets.
-
In Vivo Efficacy Studies: Validating the therapeutic potential of lead compounds in relevant animal models of cancer, infectious diseases, and inflammation.
-
Mechanism of Action Elucidation: Conducting detailed cellular and molecular studies to fully understand the signaling pathways modulated by these compounds.
This technical guide provides a solid foundation for these future endeavors, consolidating the current knowledge and offering a roadmap for the continued exploration of this compound as a potential therapeutic agent.
References
- 1. Naphthalene-2-carboximidamide | 5651-14-9 | FAA65114 [biosynth.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. assaygenie.com [assaygenie.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. assaygenie.com [assaygenie.com]
- 10. abcam.com [abcam.com]
In Silico Modeling of 2-Naphthimidamide Hydrochloride: A Technical Guide
This technical guide provides a comprehensive overview of a hypothetical in silico modeling study of 2-Naphthimidamide hydrochloride, a compound of interest for its potential therapeutic applications. The following sections detail the computational methodologies employed to elucidate its potential mechanism of action, binding affinity, and pharmacokinetic profile against a selected therapeutic target. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery.
Introduction
This compound is a small molecule featuring a naphthalene core and an amidine functional group. The presence of the positively charged amidine group suggests a potential for interaction with biological targets that recognize arginine or lysine residues, such as serine proteases. For the purpose of this illustrative study, we have selected Factor Xa (FXa) , a critical enzyme in the blood coagulation cascade, as a hypothetical target. Inhibition of FXa is a validated strategy for the prevention and treatment of thromboembolic disorders.
This guide outlines a standard computational workflow to assess the viability of this compound as a potential FXa inhibitor. The study encompasses molecular docking, molecular dynamics (MD) simulations, binding free energy calculations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions.
Experimental Protocols
Ligand and Protein Preparation
Ligand Preparation: The three-dimensional structure of this compound was obtained from the PubChem database (CID: 21504526)[1]. The structure was prepared using LigPrep (Schrödinger Suite). This process involved generating possible ionization states at a pH of 7.4 ± 1.0, creating tautomers, and performing a conformational search to identify the lowest energy conformer.
Protein Preparation: The crystal structure of human Factor Xa was downloaded from the Protein Data Bank (PDB ID: 1F0R). The protein was prepared using the Protein Preparation Wizard in Maestro (Schrödinger Suite). The protocol included the removal of water molecules and co-crystallized ligands, the addition of hydrogen atoms, the assignment of protonation states, and a final energy minimization step to relieve any steric clashes. The active site was defined by a grid generated around the co-crystallized inhibitor.
Molecular Docking
Molecular docking studies were performed using the Glide (Grid-based Ligand Docking with Energetics) software. The prepared ligand was docked into the active site of the prepared FXa protein using the Standard Precision (SP) and Extra Precision (XP) modes. The docking poses were evaluated based on their GlideScore, and the top-ranked pose was selected for further analysis based on its interactions with key active site residues.
Molecular Dynamics (MD) Simulation
To evaluate the stability of the protein-ligand complex, an all-atom MD simulation was performed using GROMACS. The complex was solvated in a cubic box with TIP3P water molecules, and the system was neutralized by adding chloride ions. The system was then subjected to energy minimization, followed by a 100-nanosecond (ns) production MD run under NPT (isothermal-isobaric) ensemble conditions. Trajectories were saved every 10 picoseconds (ps) for subsequent analysis.
Binding Free Energy Calculation
The binding free energy of the this compound-FXa complex was calculated using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method on the MD simulation trajectory. A total of 100 snapshots from the last 20 ns of the stable trajectory were used for the calculation to ensure a reliable estimation of the binding affinity.
ADMET Prediction
In silico prediction of ADMET properties was carried out using the QikProp module of the Schrödinger Suite and the SwissADME web server. The predictions included key descriptors related to absorption (e.g., human oral absorption), distribution (e.g., blood-brain barrier penetration), metabolism (e.g., CYP2D6 inhibition), and toxicity.
Results and Discussion
Molecular Docking Analysis
The molecular docking results indicated a favorable binding mode of this compound within the S1 and S4 pockets of the Factor Xa active site. The positively charged amidine group formed a salt bridge with the carboxylate side chain of Asp189 in the S1 pocket, mimicking the interaction of the natural substrate. The naphthalene moiety occupied the hydrophobic S4 pocket, establishing pi-pi stacking interactions with Tyr99 and Phe174.
Table 1: Molecular Docking and Binding Energy Results
| Parameter | Value | Unit |
| GlideScore (XP) | -8.5 | kcal/mol |
| MM/GBSA Binding Energy | -45.2 ± 3.5 | kcal/mol |
Molecular Dynamics Simulation
The stability of the docked complex was assessed by analyzing the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the 100 ns simulation. The RMSD of the protein backbone stabilized after approximately 20 ns, indicating that the protein reached a stable conformation. The ligand RMSD remained low throughout the simulation, suggesting stable binding within the active site. The root-mean-square fluctuation (RMSF) analysis highlighted the flexibility of different regions of the protein, with the active site residues showing minimal fluctuation.
Table 2: Key Intermolecular Interactions from MD Simulation
| Interaction Type | Interacting Residues | Distance (Å) |
| Salt Bridge | Asp189 | 2.8 |
| Hydrogen Bond | Gly219 | 3.1 |
| Pi-Pi Stacking | Tyr99, Phe174 | 3.5 - 4.0 |
ADMET Profile
The predicted ADMET properties of this compound are summarized below. The predictions suggest good oral bioavailability and low potential for CNS penetration.
Table 3: Predicted ADMET Properties
| Property | Predicted Value | Acceptable Range |
| Human Oral Absorption | > 80% | > 80% (High) |
| BBB Permeability | Low | Low |
| CYP2D6 Inhibition | No | No |
| Lipinski's Rule of Five | 0 Violations | 0-1 Violations |
| Ames Test (Toxicity) | Non-mutagenic | Non-mutagenic |
Visualizations
In Silico Modeling Workflow
Caption: Workflow for the in silico analysis of this compound.
Hypothetical Signaling Pathway
Caption: Inhibition of the coagulation cascade by targeting Factor Xa.
Logical Relationships in Data Analysis
Caption: Logical flow from computational results to candidate viability.
Conclusion
This in silico investigation provides a hypothetical yet plausible assessment of this compound as a potential inhibitor of Factor Xa. The molecular docking and MD simulation results suggest a stable and high-affinity binding mode, characterized by key interactions within the enzyme's active site. Furthermore, the predicted ADMET profile indicates drug-like properties, including good oral absorption and low toxicity risk.
While these computational findings are promising, they are predictive in nature. Experimental validation through in vitro enzyme assays and subsequent preclinical studies are necessary to confirm the inhibitory activity and therapeutic potential of this compound. This guide serves as a foundational framework for such future investigations.
References
2-Naphthimidamide Hydrochloride: An Obscure Compound with Limited Publicly Available Data
Despite its confirmed chemical identity, 2-Naphthimidamide hydrochloride remains a molecule with a sparse and largely undocumented history in publicly accessible scientific literature. This in-depth guide consolidates the available information and highlights the significant gaps in our understanding of this compound, a situation that presents both a challenge and an opportunity for researchers in chemical and pharmaceutical sciences.
While a definitive record of its initial discovery and a detailed historical narrative are absent from mainstream chemical and biological databases, the existence of this compound is verified through its entry in the PubChem database.[1] This entry provides foundational chemical information but lacks references to primary literature, patents, or biological studies, which are essential for constructing a comprehensive profile.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁ClN₂ | PubChem[1] |
| PubChem CID | 21504526 | PubChem[1] |
| Synonyms | Naphthalene-2-carboximidamide hydrochloride | PubChem[1] |
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis and purification of this compound are not described in the currently available scientific literature. General synthetic routes for amidine hydrochlorides often involve the Pinner reaction, which proceeds via the treatment of a nitrile with an alcohol in the presence of hydrogen chloride gas to form an imino ether hydrochloride, followed by reaction with ammonia. A plausible, though unconfirmed, synthetic pathway for this compound is outlined below.
It is crucial to note that this represents a theoretical pathway, and the specific reaction conditions, yields, and purification methods would require experimental determination.
Biological Activity and Signaling Pathways
As of this guide's compilation, there are no published studies detailing the biological activity, mechanism of action, or any associated signaling pathways of this compound. The absence of such data means that its potential as a therapeutic agent or a research tool remains entirely unexplored.
Future Outlook
The current lack of information surrounding this compound presents a clear opportunity for original research. The synthesis and characterization of this compound, followed by screening for biological activity, could unveil novel pharmacological properties. For researchers in drug discovery and development, this compound represents uncharted territory that may hold potential for new therapeutic applications.
References
Methodological & Application
Application Notes and Protocols for 2-Naphthimidamide Hydrochloride and Related Aromatic Amidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the potential experimental protocols for the investigation of 2-Naphthimidamide hydrochloride. Due to the limited availability of specific experimental data for this compound in the public domain, this guide furnishes generalized yet comprehensive protocols for its synthesis, in vitro evaluation, and in vivo studies. These methodologies are based on established practices for structurally related aromatic amidine and naphthalene derivatives. The provided protocols are intended to serve as a foundational framework for researchers to design and execute their own investigations into the pharmacological properties of this compound.
Introduction
Naphthalene-based compounds are a significant class of molecules in medicinal chemistry, with many derivatives demonstrating a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The amidine functional group is also a well-recognized pharmacophore known to interact with various biological targets. Aromatic amidines, in particular, have shown promise as antiprotozoal and antimicrobial agents.[3] The combination of a naphthalene scaffold with an amidine moiety in this compound suggests its potential for interesting pharmacological activities. This document outlines representative experimental procedures to explore these possibilities.
Synthesis of Aromatic Imidamide Hydrochlorides
A plausible synthetic route for this compound involves a multi-step process starting from 2-naphthonitrile. The following is a generalized protocol.
Protocol 2.1: Synthesis of this compound
Materials:
-
2-Naphthonitrile
-
Anhydrous Ethanol
-
Dry Hydrogen Chloride (gas or generated in situ)
-
Anhydrous Diethyl Ether
-
Ammonia (gas or in a solution of anhydrous ethanol)
-
Round-bottom flasks
-
Gas dispersion tube
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Pinner Reaction (Formation of the Imidate Ester Hydrochloride):
-
Dissolve 2-naphthonitrile in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube.
-
Cool the solution in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution until saturation is achieved.
-
Seal the flask and allow it to stand at a low temperature (e.g., 0-4°C) for several hours to days, monitoring the reaction progress by thin-layer chromatography (TLC).
-
The product, ethyl 2-naphthimidate hydrochloride, will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
-
Ammonolysis (Formation of the Amidine Hydrochloride):
-
Suspend the dried ethyl 2-naphthimidate hydrochloride in anhydrous ethanol.
-
Cool the suspension in an ice bath.
-
Bubble anhydrous ammonia gas through the suspension or add a saturated solution of ammonia in anhydrous ethanol.
-
Stir the reaction mixture at room temperature for several hours.
-
The product, this compound, will precipitate.
-
Collect the solid product by filtration, wash with anhydrous diethyl ether, and dry in a vacuum oven.
-
-
Characterization:
-
Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
-
In Vitro Experimental Protocols
The following are generalized protocols for assessing the potential biological activities of this compound based on activities reported for similar compounds.[4]
Protocol 3.1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial and fungal strains.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (vehicle, e.g., sterile water or DMSO)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) and sterilize by filtration.
-
Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microbial strain to be tested.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive control wells (broth with inoculum and standard antibiotic) and negative control wells (broth with inoculum and vehicle).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 3.2: In Vitro Anticancer Activity (MTT Assay)
Objective: To assess the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, HepG2)[5]
-
Normal human cell line (for cytotoxicity comparison)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals by adding DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vivo Experimental Protocol
The following is a generalized protocol for evaluating the in vivo efficacy of this compound in a murine model.
Protocol 4.1: In Vivo Efficacy in a Murine Xenograft Model of Cancer
Objective: To evaluate the anti-tumor activity of this compound in a mouse model.
Materials:
-
This compound
-
Immunocompromised mice (e.g., nude mice)
-
Human cancer cells for xenograft implantation
-
Vehicle for drug administration (e.g., saline, PBS with a solubilizing agent)
-
Standard-of-care chemotherapy drug (positive control)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject human cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (vehicle control, this compound at different doses, positive control).
-
Administer the treatments via a suitable route (e.g., intraperitoneal injection, oral gavage) on a predetermined schedule.
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Evaluate the anti-tumor efficacy based on tumor growth inhibition.
Data Presentation
Table 1: Potential Biological Activities of Naphthalene-Based Amidine and Amide Derivatives
| Compound Class | Biological Activity | Reference |
| Naphthalene-2-carboxamidine HOAc | Antitumor, Antibacterial, Antifungal | [4] |
| Aromatic Bis-amidines | Antiprotozoal | [3] |
| Amidine-substituted Heterocycles | Antiproliferative | [5] |
| Naphthalimide-thiourea derivatives | Antibacterial (including MDR strains) | [6][7] |
| N-naphthoyl-phenylglyoxamide salts | Antibacterial, Biofilm inhibition | [8] |
| Ring-substituted Naphthalene-1-carboxanilides | Antimycobacterial | [9] |
Visualizations
Caption: Generalized experimental workflow for this compound.
Caption: Hypothetical signaling pathway inhibited by 2-Naphthimidamide HCl.
Disclaimer: The experimental protocols and potential mechanisms of action described herein are generalized and based on literature for structurally related compounds. Specific experimental conditions for this compound may need to be optimized. Researchers should conduct their own literature search and risk assessment before commencing any experimental work.
References
- 1. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy Naphthalene-2-carboxamidine HOAc | 1171591-83-5 [smolecule.com]
- 5. Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of new naphthalimide–thiourea derivatives as potent antimicrobial agents active against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and biological evaluation of new naphthalimide–thiourea derivatives as potent antimicrobial agents active against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of N-naphthoyl-phenylglyoxamide-based small molecular antimicrobial peptide mimics as novel antimicrobial agents and biofilm inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Naphthimidamide Hydrochloride as a Urokinase-Type Plasminogen Activator (uPA) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Naphthimidamide hydrochloride is a competitive inhibitor of urokinase-type plasminogen activator (uPA), a trypsin-like serine protease. The unsubstituted parent compound, 2-naphthamidine, demonstrates moderate inhibitory potency against uPA with a reported inhibition constant (Ki) of 5.91 μM[1]. This compound and its derivatives represent a class of inhibitors that target the S1 pocket of uPA, a key interaction for substrate recognition and catalysis[1]. The amidine group forms a salt bridge with the carboxylate of Asp189 in the enzyme's active site[1].
The urokinase plasminogen activator system is critically involved in various physiological and pathological processes, including tissue remodeling, cell migration, and tumor invasion and metastasis. Elevated levels of uPA are associated with poor prognosis in several types of cancer, making it a significant target for therapeutic intervention. Inhibitors of uPA, such as this compound and its analogs, hold promise as anti-cancer agents by preventing the degradation of the extracellular matrix, a crucial step in tumor cell dissemination.
These application notes provide an overview of the inhibitory activity of this compound and its derivatives, detailed protocols for assessing its enzymatic inhibition, and a description of the relevant signaling pathways.
Quantitative Data: Inhibitory Activity of 2-Naphthamidine Derivatives against uPA
The following table summarizes the inhibition constants (Ki) for 2-Naphthimidamide (unsubstituted) and a selection of its 6-substituted derivatives, illustrating the structure-activity relationship (SAR) for this class of inhibitors.
| Compound | Substitution at 6-position | Ki (μM) | Reference |
| 2-Naphthimidamide | None | 5.91 | [1] |
| Derivative 1 | Phenyl amide | 0.631 | [1] |
| Derivative 2 | 4-Alkylamino phenyl amide | 0.040 | [2] |
| Derivative 3 | Substituted phenyl with cyclopropyl linker | 0.047 | [1] |
| Derivative 4 | 8-substituted derivative | 0.030 - 0.040 | [1] |
| Derivative 5 | Optimized 8-substituted derivative | 0.00062 | [1] |
Signaling Pathway
The urokinase-type plasminogen activator (uPA) system plays a pivotal role in cancer progression through a complex signaling cascade. The binding of uPA to its cell surface receptor, uPAR, initiates a proteolytic cascade that leads to the degradation of the extracellular matrix (ECM). This process is central to tumor cell invasion and metastasis. Beyond its proteolytic function, the uPA/uPAR complex also activates intracellular signaling pathways that promote cell proliferation, migration, and survival.
Below is a diagram illustrating the uPA signaling pathway.
Caption: uPA Signaling Pathway in Cancer.
Experimental Protocols
Protocol 1: Chromogenic Assay for uPA Inhibition
This protocol describes a method to determine the inhibitory activity of this compound against human urokinase-type plasminogen activator using a chromogenic substrate.
Materials:
-
Human uPA (high molecular weight)
-
This compound (or derivatives)
-
Chromogenic substrate for uPA (e.g., S-2444, pyro-Glu-Gly-Arg-pNA)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.8
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of human uPA in assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% (v/v).
-
Prepare a stock solution of the chromogenic substrate (e.g., 1 mM S-2444) in sterile water.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
This compound at various concentrations (inhibitor wells) or buffer/solvent control (control wells).
-
Human uPA solution (to a final concentration that gives a linear rate of substrate hydrolysis).
-
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Immediately start measuring the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation if the inhibition is competitive and the Michaelis-Menten constant (Km) of the substrate is known.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for screening and characterizing inhibitors of uPA.
Caption: Workflow for uPA Inhibitor Discovery.
References
Protocol for the Solubilization of 2-Naphthimidamide Hydrochloride
For research, scientific, and drug development applications.
This document provides a detailed protocol for the dissolution of 2-Naphthimidamide hydrochloride. Due to the limited availability of specific solubility data for this compound, a general procedure for solubility testing and stock solution preparation is outlined based on the known characteristics of similar amidine hydrochloride compounds.
Introduction
This compound is a chemical compound of interest in various research and drug development fields. Proper dissolution and the preparation of stable stock solutions are critical for accurate and reproducible experimental results. This protocol provides guidance on selecting appropriate solvents and methods for dissolving this compound.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Materials and Equipment
-
This compound powder
-
Solvents (e.g., Dimethyl sulfoxide (DMSO), Ethanol, Phosphate-buffered saline (PBS), Deionized water)
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Heating block or water bath
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Solubility Data of Structurally Related Amidine Hydrochlorides
While specific data for this compound is not available, the following table summarizes the solubility of a similar compound, Cl-amidine hydrochloride, to provide a starting point for solvent selection.[1][2][3]
| Solvent | Solubility of Cl-amidine hydrochloride |
| Dimethyl sulfoxide (DMSO) | ~50 mg/mL[1][2] |
| Ethanol | ~20 mg/mL[1][2] |
| Dimethylformamide (DMF) | ~14 mg/mL[1][2] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~3 mg/mL[1][2] |
| Water | 50 mg/mL (sonication recommended)[3] |
Experimental Protocol: Solubility Screening and Stock Solution Preparation
This protocol is divided into two stages: a preliminary solubility screening to determine the most suitable solvent and concentration, followed by the preparation of a stock solution.
Stage 1: Preliminary Solubility Screening
This initial step will help identify the optimal solvent for your desired concentration.
-
Aliquot the Compound: Weigh out a small, known amount of this compound (e.g., 1-5 mg) into several separate, sterile vials.
-
Solvent Addition: To each vial, add a calculated volume of a different solvent (e.g., DMSO, Ethanol, PBS, Water) to achieve a high starting concentration (e.g., 10 mg/mL or 50 mg/mL).
-
Initial Dissolution Attempt: Vortex each vial vigorously for 30 seconds. Observe for dissolution.
-
Assisted Dissolution: If the compound does not fully dissolve, proceed with the following steps for each vial:
-
Sonication: Place the vial in a sonicator bath for 5-10 minutes. Check for dissolution. Sonication is often recommended for dissolving amidine hydrochlorides in aqueous and organic solvents.[3]
-
Warming: Gently warm the vial to 30-40°C using a water bath or heating block for 5-10 minutes. Caution: Be mindful of solvent volatility and compound stability at higher temperatures.
-
-
Observation and Selection: Observe the vials to determine which solvent and conditions resulted in complete dissolution at the desired concentration. If the compound remains insoluble, a lower concentration should be tested.
Stage 2: Stock Solution Preparation
Once a suitable solvent and concentration have been determined from the screening, prepare a stock solution as follows:
-
Weighing: Accurately weigh the desired amount of this compound in a sterile vial.
-
Solvent Addition: Add the appropriate volume of the selected solvent to the vial to achieve the target concentration.
-
Dissolution:
-
Vortex the solution until the compound is fully dissolved.
-
If necessary, use sonication or gentle warming as determined in the solubility screening.
-
-
Sterilization (for aqueous solutions): If preparing a stock solution in an aqueous buffer for cell culture or other sterile applications, filter-sterilize the solution through a 0.22 µm syringe filter. Note that this may not be feasible for solutions near their saturation point.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. For aqueous solutions, it is often recommended to use them within one day.[1] Aliquoting the stock solution before freezing is recommended to avoid repeated freeze-thaw cycles.
Visualization of the Experimental Workflow
The following diagram illustrates the logical steps for determining the solubility and preparing a stock solution of this compound.
Caption: Workflow for dissolving this compound.
References
Application Notes and Protocols: 2-Naphthimidamide Hydrochloride in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Naphthimidamide hydrochloride is a potent and selective inhibitor of the urokinase-type plasminogen activator (uPA), a serine protease critically involved in cancer progression, invasion, and metastasis.[1][2] The overexpression of uPA is correlated with poor prognosis in various cancers, making it a compelling target for therapeutic intervention. High-throughput screening (HTS) assays are essential for the discovery and characterization of novel uPA inhibitors. This document provides detailed application notes and protocols for the use of this compound and its analogs in HTS campaigns.
Mechanism of Action
This compound and its derivatives act as competitive inhibitors of uPA, binding to the active site of the enzyme and preventing the conversion of its natural substrate, plasminogen, into plasmin. Plasmin is a broad-spectrum protease that degrades components of the extracellular matrix (ECM), facilitating tumor cell invasion and metastasis. By inhibiting uPA, this compound effectively blocks this proteolytic cascade.
Urokinase Plasminogen Activator (uPA) Signaling Pathway
The following diagram illustrates the uPA signaling pathway and the point of inhibition by this compound.
Caption: uPA signaling pathway and inhibition.
Data Presentation: Inhibitory Potency of 2-Naphthimidamide Derivatives
The following table summarizes the inhibitory constants (Ki) and IC50 values for 2-Naphthimidamide and several of its analogs against uPA. This data is crucial for structure-activity relationship (SAR) studies and for selecting appropriate compounds for further development.
| Compound | Substitution | Ki (nM) | IC50 (nM) | Selectivity vs. Trypsin | Reference |
| 2-Naphthimidamide | Unsubstituted | 5910 | - | - | [2] |
| Derivative 1 | 6-(Phenylamide) | 631 | - | - | [2] |
| Derivative 2 | 6-(4-Alkylaminophenylamide) | 40 | - | Moderate | [1] |
| Derivative 3 | 8-Substituted | 0.62 - 40 | - | Good to Excellent | [2] |
| UK122 | Oxazolidinone-carboxamidine | - | 200 | High | [3] |
Experimental Protocols
High-Throughput Screening Protocol for uPA Inhibitors
This protocol describes a representative chromogenic HTS assay for the identification and characterization of uPA inhibitors. The assay is performed in a 96- or 384-well microplate format and is amenable to automation.
Materials and Reagents:
-
Human urokinase-type plasminogen activator (uPA)
-
Chromogenic uPA substrate (e.g., S-2444)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.5
-
This compound (or other test compounds)
-
Dimethyl sulfoxide (DMSO)
-
96- or 384-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Experimental Workflow:
Caption: HTS workflow for uPA inhibitors.
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of this compound and other test compounds in DMSO.
-
Using an automated liquid handler, dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of the microplate.
-
Include positive controls (no inhibitor) and negative controls (no enzyme) on each plate.
-
-
Enzyme Addition:
-
Prepare a working solution of human uPA in Assay Buffer.
-
Add the uPA solution to all wells except the negative controls.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.
-
-
Substrate Addition:
-
Prepare a working solution of the chromogenic uPA substrate in Assay Buffer.
-
Add the substrate solution to all wells to initiate the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range.
-
-
Absorbance Reading:
-
Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of product generated and thus to the uPA activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (Absorbance_test - Absorbance_neg_ctrl) / (Absorbance_pos_ctrl - Absorbance_neg_ctrl)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This compound and its analogs are valuable tools for studying the role of uPA in cancer and for the development of novel anti-cancer therapeutics. The provided protocols and data serve as a comprehensive resource for researchers engaged in the high-throughput screening and characterization of uPA inhibitors. The detailed methodologies and structured data presentation are intended to facilitate the efficient and effective implementation of HTS campaigns targeting the uPA system.
References
- 1. Identification of novel binding interactions in the development of potent, selective 2-naphthamidine inhibitors of urokinase. Synthesis, structural analysis, and SAR of N-phenyl amide 6-substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uPA Inhibitor II, UK122 - Calbiochem | 672152 [merckmillipore.com]
Application Note: Quantitative Analysis of 2-Naphthimidamide Hydrochloride Using a Validated Stability-Indicating RP-HPLC Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Naphthimidamide hydrochloride is an amidine-containing compound with a naphthalene core, a structure suggesting potential applications in pharmaceutical and materials science.[1][2] Accurate and precise quantification is crucial for quality control, stability testing, and pharmacokinetic studies. A stability-indicating assay method (SIAM) is a validated analytical procedure that accurately measures the active ingredient without interference from degradation products, impurities, or excipients.[3] This document provides a detailed protocol for a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound. The method is designed to be specific, accurate, precise, and robust, suitable for routine analysis in a quality control environment.[4]
Analytical Principle
This method utilizes RP-HPLC with UV detection to separate this compound from potential degradation products. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier. The hydrophobic naphthalene moiety of the analyte interacts with the C18 column, while the hydrophilic amidine group's retention is modulated by the mobile phase pH and composition. Quantification is performed by comparing the peak area of the analyte in a sample to that of a reference standard.
Experimental Protocol
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chromatography Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄, analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
This compound reference standard
-
-
Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase: Prepare a mixture of Phosphate Buffer (pH 3.0) and Acetonitrile in a 60:40 (v/v) ratio. Degas the solution by sonicating for 15 minutes.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1.0 µg/mL to 50.0 µg/mL.
The analysis is performed using the parameters outlined in the table below.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 20 mM Phosphate Buffer (pH 3.0) : Acetonitrile (60:40) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Run Time | 10 minutes |
To establish the stability-indicating nature of the method, forced degradation studies are performed.[5] A solution of this compound (50 µg/mL) is subjected to the following stress conditions:
-
Acid Degradation: 0.1 M HCl at 80°C for 4 hours.
-
Base Degradation: 0.1 M NaOH at 80°C for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance heated at 105°C for 24 hours.
-
Photolytic Degradation: Solution exposed to UV light (254 nm) for 24 hours.
After degradation, samples are neutralized (if necessary) and diluted to the target concentration for HPLC analysis to confirm the separation of the main peak from any degradation products.
Data and Results
The method was validated according to ICH guidelines for linearity, precision, accuracy, and robustness.[5]
The linearity was assessed by analyzing six concentrations of the standard solution. The peak area was plotted against the concentration, and the linear regression was calculated.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1.0 | 115,234 |
| 5.0 | 578,912 |
| 10.0 | 1,149,876 |
| 20.0 | 2,301,450 |
| 40.0 | 4,610,980 |
| 50.0 | 5,755,123 |
| Regression Equation | y = 115050x - 432 |
| Correlation Coeff. (R²) | 0.9998 |
Precision was determined by analyzing six replicate samples at a concentration of 20 µg/mL on the same day (intra-day) and on three different days (inter-day).
| Precision Type | Mean Conc. (µg/mL) | Std. Dev. | % RSD |
| Intra-day | 20.05 | 0.18 | 0.90% |
| Inter-day | 19.89 | 0.25 | 1.26% |
Accuracy was evaluated by spiking a placebo mixture with the analyte at three different concentration levels (80%, 100%, and 120% of the target concentration).
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 16.0 | 15.89 | 99.31% |
| 100% | 20.0 | 20.11 | 100.55% |
| 120% | 24.0 | 23.78 | 99.08% |
| Mean Recovery | - | - | 99.65% |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the quantitative analysis of this compound.
Caption: Workflow for HPLC quantification of 2-Naphthimidamide HCl.
Conclusion
The described RP-HPLC method is demonstrated to be simple, specific, accurate, and precise for the quantification of this compound in the presence of its degradation products. The validation results confirm that the method is suitable for its intended purpose in quality control and stability studies, adhering to established analytical guidelines. The short run time allows for high throughput analysis, making it an efficient tool for drug development professionals.
References
- 1. Synthesis of α-amino amidines through molecular iodine-catalyzed three-component coupling of isocyanides, aldehydes and amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijcrt.org [ijcrt.org]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Development and validation of a stability indicating RP-HPLC method for the determination of Rufinamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 2-Naphthimidamide Hydrochloride via the Pinner Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pinner reaction is a classic and versatile method in organic synthesis for the conversion of nitriles into various valuable functional groups, including imidates, esters, and amidines. This application note provides a detailed protocol for the synthesis of 2-Naphthimidamide hydrochloride, a compound of interest in medicinal chemistry and drug development due to the prevalence of the amidine functional group in bioactive molecules. The synthesis involves a two-step process: the formation of an intermediate Pinner salt (an imidate hydrochloride) from 2-naphthonitrile, followed by ammonolysis to yield the target amidine hydrochloride. This protocol is designed to be a reliable resource for researchers requiring a straightforward and efficient synthesis of this and related compounds.
Reaction Principle
The Pinner reaction begins with the acid-catalyzed nucleophilic addition of an alcohol to a nitrile.[1][2] In the presence of anhydrous hydrogen chloride, the nitrile is activated towards attack by an alcohol, such as ethanol, to form an ethyl imidate hydrochloride, commonly referred to as a Pinner salt.[3] This intermediate is typically not isolated and is subsequently treated with a nucleophile.[1] For the synthesis of this compound, the Pinner salt is reacted with ammonia to furnish the desired amidine hydrochloride. The overall reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactive intermediates.[4]
Quantitative Data Summary
While specific experimental data for the synthesis of this compound is not widely reported, the following table provides expected ranges for key parameters based on general Pinner reaction protocols and the synthesis of analogous aromatic amidines.
| Parameter | Expected Value/Range | Notes |
| Starting Material | 2-Naphthonitrile | A commercially available aromatic nitrile. |
| Reagents | Anhydrous Ethanol, Anhydrous Hydrogen Chloride, Anhydrous Ammonia | The use of anhydrous reagents is critical for the success of the reaction. |
| Intermediate | Ethyl 2-naphthimidate hydrochloride | Typically generated and used in situ. |
| Final Product | This compound | The hydrochloride salt of the corresponding amidine. |
| Molecular Formula | C₁₁H₁₁ClN₂ | Confirmed for this compound. |
| Yield | 70-90% | Expected yield based on similar Pinner reactions for aromatic amidines. Actual yields may vary depending on reaction scale and purification efficiency. |
| Melting Point (°C) | >200 °C (decomposes) | Estimated based on the melting points of similar aromatic amidine hydrochlorides. Experimental determination is recommended. |
| Purity | >95% | Achievable with proper purification techniques such as recrystallization. |
| ¹H NMR (DMSO-d₆, δ ppm) | 9.5-10.5 (br s, 2H, NH₂), 8.5-9.5 (br s, 2H, NH₂⁺), 7.5-8.5 (m, 7H, Ar-H) | Predicted chemical shifts. The broad singlets for the NH protons are characteristic and their chemical shifts can be concentration and temperature dependent. |
| ¹³C NMR (DMSO-d₆, δ ppm) | 165-170 (C=N), 125-135 (Ar-C) | Predicted chemical shifts for the amidine carbon and the aromatic carbons. |
Experimental Protocols
This section provides a detailed, two-step protocol for the synthesis of this compound.
Part 1: Synthesis of Ethyl 2-Naphthimidate Hydrochloride (Pinner Salt)
Materials:
-
2-Naphthonitrile
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether (or another suitable anhydrous solvent)
-
Hydrogen Chloride (gas)
-
Round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and drying tube
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-naphthonitrile (1 equivalent) in a minimal amount of anhydrous diethyl ether and an excess of anhydrous ethanol (3-5 equivalents).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly bubble dry hydrogen chloride gas through the stirred solution. The flow rate should be controlled to prevent excessive temperature increase.
-
Continue the addition of HCl gas until the solution is saturated and a precipitate (the Pinner salt) begins to form. This process can take several hours.
-
After saturation, seal the flask and allow it to stand at 0-5 °C for 12-24 hours to ensure complete formation of the imidate hydrochloride.
-
The resulting crystalline precipitate of ethyl 2-naphthimidate hydrochloride can be collected by filtration under anhydrous conditions, washed with cold anhydrous diethyl ether, and used directly in the next step. Alternatively, the reaction mixture can be used as a slurry for the subsequent ammonolysis.
Part 2: Synthesis of this compound
Materials:
-
Ethyl 2-naphthimidate hydrochloride (from Part 1)
-
Anhydrous Ethanol
-
Ammonia (gas or a saturated solution in anhydrous ethanol)
-
Round-bottom flask with a magnetic stirrer and gas inlet (if using ammonia gas)
Procedure:
-
Suspend the ethyl 2-naphthimidate hydrochloride in anhydrous ethanol in a clean, dry round-bottom flask at 0 °C.
-
Slowly bubble anhydrous ammonia gas through the stirred suspension or add a saturated solution of ammonia in anhydrous ethanol dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the precipitated ammonium chloride byproduct is removed by filtration.
-
The filtrate, containing the dissolved this compound, is concentrated under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield pure this compound as a crystalline solid.
Visualizations
Pinner Reaction Mechanism for this compound Synthesis
Caption: Mechanism of the Pinner reaction for the synthesis of this compound.
Experimental Workflow for this compound Synthesis
References
Troubleshooting & Optimization
Technical Support Center: Overcoming 2-Naphthimidamide Hydrochloride Solubility Challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 2-Naphthimidamide hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a chemical compound with the molecular formula C11H11ClN2.[1] Like many novel chemical entities discovered through high-throughput screening, it may exhibit poor aqueous solubility.[2][3][4][5] This can pose a significant challenge for in vitro and in vivo studies, as achieving a desired therapeutic concentration is crucial for accurate experimental results and potential drug efficacy.[3][5] Poor solubility can lead to issues such as precipitation in stock solutions or cell culture media, leading to inaccurate dosing and unreliable experimental outcomes.[6]
Q2: What are the initial steps I should take if I observe precipitation of this compound in my experiment?
If you observe precipitation, the first step is to confirm the integrity of your compound and solvent. Ensure that the this compound has been stored correctly and that the solvent is pure. The next step is to systematically evaluate different solvent systems and solubilization techniques. It is recommended to start with common organic solvents and then explore more advanced methods if necessary.
Q3: Are there any known signaling pathways associated with this compound?
Currently, publicly available information on specific signaling pathways modulated by this compound is limited. As with many research compounds, its biological activity and mechanism of action are likely under investigation. The experimental goal of solubilizing this compound is a critical first step to enable such research.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility challenges with this compound.
Initial Solubility Assessment
The first step is to determine the baseline solubility of this compound in common laboratory solvents.
Experimental Protocol: Baseline Solubility Testing
-
Prepare a saturated solution of this compound in a selection of solvents (e.g., water, DMSO, ethanol).
-
Equilibrate the solutions by shaking at a controlled temperature for 24-48 hours.[7]
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
Strategies for Enhancing Solubility
If the initial solubility is insufficient for your experimental needs, consider the following strategies.
The use of a water-miscible organic solvent (co-solvent) can significantly increase the solubility of hydrophobic compounds.[2]
Experimental Protocol: Co-solvent Optimization
-
Prepare stock solutions of this compound in various co-solvents (e.g., DMSO, ethanol, PEG 400).
-
Titrate the stock solution into your aqueous experimental buffer while vortexing.
-
Visually inspect for precipitation.
-
Determine the maximum percentage of co-solvent that can be used without causing precipitation or cellular toxicity.
Table 1: Common Co-solvents for In Vitro Experiments
| Co-solvent | Typical Starting Concentration | Maximum Recommended Concentration (for cell-based assays) |
| DMSO | 0.1% (v/v) | < 1% (v/v) |
| Ethanol | 0.5% (v/v) | < 1% (v/v) |
| PEG 400 | 1% (v/v) | Varies by cell line |
Note: The maximum recommended concentration should be determined empirically for your specific experimental system.
For ionizable compounds, adjusting the pH of the solution can increase solubility.[8]
Experimental Protocol: pH-dependent Solubility
-
Prepare a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Add a known excess of this compound to each buffer.
-
Equilibrate and measure the solubility as described in the "Baseline Solubility Testing" protocol.
Surfactants can increase solubility by forming micelles that encapsulate hydrophobic drug molecules.[9] This method is more commonly used for in vitro assays with isolated proteins rather than live cells, as surfactants can be toxic to cells.[6]
Table 2: Surfactants for Enhancing Solubility
| Surfactant | Type | Critical Micelle Concentration (CMC) |
| Tween-20 | Non-ionic | ~0.006% (w/v) |
| Triton X-100 | Non-ionic | ~0.015% (w/v) |
Note: It is recommended to use surfactants at concentrations above their CMC for effective solubilization.[6]
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[]
Experimental Protocol: Cyclodextrin Complexation
-
Prepare aqueous solutions of different cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin).
-
Add an excess of this compound to each cyclodextrin solution.
-
Equilibrate and determine the solubility.
For challenging compounds, advanced techniques such as creating nanosuspensions can be employed to increase the surface area and dissolution rate.[3][9] This typically requires specialized equipment.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.
Caption: A step-by-step workflow for troubleshooting solubility problems.
Illustrative Signaling Pathway (Hypothetical)
As the specific signaling pathways for this compound are not yet defined, the following diagram provides a generic representation of a common signaling cascade that researchers might investigate once solubility is optimized.
Caption: A generic cell signaling pathway for investigation.
References
- 1. This compound | C11H11ClN2 | CID 21504526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. azolifesciences.com [azolifesciences.com]
Technical Support Center: 2-Naphthimidamide Hydrochloride
This technical support center provides guidance on the preparation, storage, and troubleshooting of solutions containing 2-Naphthimidamide hydrochloride for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on the general solubility of similar aromatic hydrochloride salts, this compound is expected to be soluble in polar protic solvents. For biological experiments, sterile, deionized water or aqueous buffers are commonly used. For other applications, alcohols such as ethanol and methanol may also be suitable. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, it is advisable to weigh the desired amount of this compound in a clean, dry vial. Add the solvent incrementally while vortexing or sonicating to ensure complete dissolution. For aqueous solutions, using a buffer at a slightly acidic pH (e.g., pH 3.5-5.5) may enhance stability, as amidine groups can be susceptible to hydrolysis at neutral and alkaline pH.[1]
Q3: What are the optimal storage conditions for this compound solutions?
A3: Stock solutions should be stored at low temperatures, typically -20°C or -80°C, to minimize degradation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles. Solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil, as aromatic compounds can be light-sensitive.[2]
Q4: For how long is a solution of this compound stable?
Q5: Can I sterilize my this compound solution by autoclaving?
A5: Autoclaving is generally not recommended for solutions of organic compounds like this compound, as the high temperature and pressure can accelerate degradation. Sterile filtration using a 0.22 µm filter is the preferred method for sterilizing solutions.
Troubleshooting Guide
Issue: My this compound solution has changed color.
-
Possible Cause 1: Oxidation. Amidine and naphthyl moieties can be susceptible to oxidation, which can lead to the formation of colored byproducts.
-
Recommendation 1: Prepare fresh solutions and store them under an inert atmosphere (e.g., nitrogen or argon). Avoid introducing air into the stock solution.
-
Possible Cause 2: Photodegradation. Exposure to light, especially UV light, can cause degradation of aromatic compounds.
-
Recommendation 2: Always store solutions in light-protected containers (e.g., amber vials) and minimize exposure to ambient light during experiments.
Issue: I am observing a decrease in the expected activity of my compound over time.
-
Possible Cause: Hydrolysis. The amidine functional group is prone to hydrolysis, especially in neutral to alkaline aqueous solutions, leading to the formation of the corresponding amide and amine, which may have reduced or no biological activity.[4]
-
Recommendation: Check the pH of your experimental buffer. If possible, maintain a slightly acidic pH (around 3.5-5.5) to slow down hydrolysis.[1] Prepare fresh dilutions from a frozen stock solution immediately before each experiment.
Issue: I am seeing precipitate form in my solution upon storage.
-
Possible Cause 1: Low Solubility. The compound may be precipitating out of solution, especially if stored at a low temperature or if the concentration is near its solubility limit.
-
Recommendation 1: Try preparing a slightly more dilute stock solution. Before use, ensure the solution is brought to room temperature and that all precipitate has redissolved (gentle warming and vortexing may be necessary).
-
Possible Cause 2: Degradation Product Precipitation. A degradation product that is less soluble than the parent compound may be forming and precipitating.
-
Recommendation 2: This indicates significant degradation. The solution should be discarded and a fresh stock prepared. Consider adjusting the storage conditions (e.g., lower temperature, different pH) to improve stability.
Quantitative Data Summary
Disclaimer: The following tables provide illustrative data based on the general properties of amidine hydrochlorides. Specific experimental data for this compound is not publicly available. Researchers should determine these parameters for their specific experimental setup.
Table 1: Illustrative Solubility of this compound
| Solvent | Temperature (°C) | Estimated Solubility (mg/mL) |
| Deionized Water | 25 | ~5 |
| Phosphate Buffered Saline (pH 7.4) | 25 | ~2 |
| 0.1 M HCl | 25 | > 20 |
| Ethanol | 25 | > 10 |
| DMSO | 25 | > 50 |
Table 2: Illustrative Stability of this compound in Aqueous Solution (0.1 mg/mL)
| pH | Temperature (°C) | % Remaining after 24 hours |
| 3.5 | 4 | > 99% |
| 3.5 | 25 | ~98% |
| 5.5 | 4 | ~98% |
| 5.5 | 25 | ~95% |
| 7.4 | 4 | ~90% |
| 7.4 | 25 | < 80% |
| 9.0 | 25 | < 50% |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
-
Calculate the required mass of this compound for the desired volume of 10 mM solution (Molecular Weight to be confirmed by the user from the supplier's certificate of analysis).
-
Accurately weigh the calculated amount of the compound into a sterile, conical tube.
-
Add a small volume of sterile, deionized water (or a suitable buffer, e.g., 50 mM citrate buffer, pH 4.5) to the tube.
-
Vortex the tube vigorously for 1-2 minutes to aid dissolution. If necessary, sonicate the solution in a water bath for 5-10 minutes.
-
Once the solid is completely dissolved, add the remaining solvent to reach the final desired volume.
-
If required, sterile-filter the solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.
Protocol 2: Basic Forced Degradation Study
This protocol outlines a basic procedure to assess the stability of this compound under various stress conditions.
-
Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 40°C.
-
Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 40°C.
-
Oxidative Degradation: Dilute the stock solution in 3% hydrogen peroxide to a final concentration of 0.1 mg/mL. Incubate at room temperature.
-
Photostability: Place an aliquot of the stock solution in a clear vial and expose it to a light source (as per ICH Q1B guidelines).[5] Keep a control sample wrapped in foil at the same temperature.
-
Thermal Degradation: Place an aliquot of the stock solution in an oven at a controlled temperature (e.g., 60°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take samples from each condition, neutralize if necessary, and analyze by a stability-indicating method such as HPLC-UV to determine the percentage of the parent compound remaining.
Visualizations
Caption: Experimental workflow for this compound.
Caption: Potential degradation pathways for 2-Naphthimidamide.
References
Technical Support Center: Crystallization of 2-Naphthimidamide Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 2-Naphthimidamide hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
Q2: Which solvent systems are recommended for the crystallization of this compound?
A2: A common and effective method for crystallizing amine hydrochloride salts is anti-solvent crystallization.[3] This involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (anti-solvent) to induce precipitation. Based on typical procedures for similar compounds, the following systems are recommended starting points:
The choice of solvent will depend on the purity of your material and the desired crystal morphology. It is advisable to perform small-scale screening experiments to determine the optimal solvent system.
Q3: What are the most common issues encountered during the crystallization of amine hydrochloride salts?
A3: Researchers may encounter several challenges during the crystallization of this compound, including:
-
"Oiling out": The compound separates as a liquid instead of a solid.[5] This often occurs if the solution is too concentrated or if the boiling point of the solvent is higher than the melting point of the compound.
-
Formation of an amorphous solid or fine powder: This can happen if the crystallization occurs too rapidly.[5][6]
-
Failure to crystallize: The compound remains in a supersaturated solution.[5]
-
Low yield: A significant amount of the compound remains dissolved in the mother liquor.[5]
Troubleshooting Guide
This section provides a structured approach to resolving common crystallization problems.
Problem 1: The compound "oils out" instead of crystallizing.
This phenomenon, known as "oiling out," occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase.[5] This is often due to the melting point of the solid being lower than the temperature of the solution.[5]
Troubleshooting Steps:
-
Re-dissolve the oil: Gently heat the mixture to re-dissolve the oil.
-
Add more solvent: Add a small amount of the primary (good) solvent to decrease the saturation level.[5]
-
Cool slowly: Allow the solution to cool to room temperature very slowly. Do not place it directly in an ice bath.
-
Try a different solvent system: If the problem persists, consider a solvent system with a lower boiling point.
Problem 2: No crystals form, even after cooling.
If the solution remains clear after cooling, it is likely supersaturated.
Troubleshooting Steps:
-
Induce nucleation:
-
Reduce solvent volume: If nucleation attempts fail, it is likely that too much solvent was used.[5] Gently heat the solution to evaporate a small portion of the solvent and then allow it to cool again.
-
Increase anti-solvent concentration: If using an anti-solvent system, slowly add more of the anti-solvent.
Problem 3: Crystallization happens too quickly, resulting in a fine powder.
Rapid crystallization, often called "crashing out," can trap impurities within the crystal lattice, defeating the purpose of recrystallization.[5]
Troubleshooting Steps:
-
Re-dissolve the solid: Heat the solution to re-dissolve the precipitate.
-
Increase solvent volume: Add more of the primary solvent to the solution.[5] This will slow down the rate of crystallization upon cooling.
-
Ensure slow cooling: Allow the flask to cool to room temperature undisturbed before moving it to a colder environment like an ice bath.
Data Presentation
Table 1: Recommended Solvent Systems for Screening
| Primary Solvent (Good Solvent) | Anti-Solvent (Poor Solvent) | Rationale & Notes |
| Methanol | Diethyl Ether | Methanol is a good solvent for polar compounds. Diethyl ether is a common anti-solvent that promotes precipitation. |
| Ethanol | Acetone | A slightly less polar alcohol paired with a moderately polar anti-solvent. May provide different crystal morphology. |
| Isopropanol | Hexanes | Isopropanol is a good solvent for many amine hydrochlorides.[3] Hexanes are very non-polar and effective at inducing crystallization. |
| Water (hot) | Acetone | For highly polar impurities, crystallization from water can be effective, though 2-naphthylamine has low solubility in cold water.[2] |
Experimental Protocols
Protocol 1: Anti-Solvent Crystallization of this compound
-
Dissolution: In a clean Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a warm primary solvent (e.g., ethanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Addition of Anti-Solvent: While stirring the warm solution, slowly add the anti-solvent (e.g., diethyl ether) dropwise until the solution becomes slightly turbid (cloudy).
-
Re-solubilization: Add a few drops of the primary solvent until the solution becomes clear again.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you may place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals with a small amount of cold anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Visualizations
References
- 1. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-NAPHTHYLAMINE - Ataman Kimya [atamanchemicals.com]
- 3. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. unifr.ch [unifr.ch]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: 2-Naphthimidamide Hydrochloride Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Naphthimidamide hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesized via the Pinner reaction?
A1: The most common impurity encountered during the synthesis of amidine hydrochlorides, such as this compound, via the Pinner reaction is ammonium chloride (NH₄Cl) . This byproduct can co-precipitate with the desired product, leading to lower purity. Other potential impurities may include unreacted starting materials (e.g., 2-cyanonaphthalene) and side-products from the reaction.
Q2: What is the expected purity of this compound after initial synthesis?
A2: The purity of crude this compound can vary significantly depending on the reaction conditions. It is common to see purities in the range of 92-95% before specific purification steps are undertaken. With proper purification, it is possible to achieve a purity of over 98%.
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be used to assess the purity of your sample:
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for quantifying the purity and detecting impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can help identify the desired product and the presence of any organic impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Broad melting ranges often suggest the presence of impurities.
Q4: Is this compound stable in solution?
A4: Amidine hydrochlorides are generally stable in acidic to neutral aqueous solutions. However, in basic solutions, the free base form of the amidine can be susceptible to hydrolysis. For storage, it is recommended to keep the compound as a solid in a cool, dry place. If solutions are required, they should be prepared fresh.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Synthesis | - Incomplete reaction. - Presence of significant amounts of ammonium chloride. | - Optimize reaction time and temperature. - Perform a recrystallization to remove ammonium chloride. |
| Product is an Oil or Gummy Solid | - Presence of residual solvent. - Impurities depressing the melting point. | - Ensure the product is thoroughly dried under vacuum. - Attempt to triturate the oil with a non-polar solvent (e.g., diethyl ether, hexanes) to induce crystallization. - Perform a recrystallization. |
| Poor Crystal Formation During Recrystallization | - Solution is too dilute. - Cooling is too rapid. - Inappropriate solvent system. | - Concentrate the solution by evaporating some of the solvent. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Screen different solvent systems (see Experimental Protocols). |
| Product Discoloration (Yellowish or Brownish) | - Presence of colored impurities from the synthesis. - Decomposition of the product. | - Treat the solution with activated charcoal during recrystallization to remove colored impurities. - Ensure that the purification process is not carried out at excessively high temperatures. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general procedure for the recrystallization of this compound. The optimal solvent system and volumes should be determined on a small scale first.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/diethyl ether)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser (optional, but recommended)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. Ethanol and isopropanol are good starting points.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely. Stirring can aid dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Removal of Ammonium Chloride
Ammonium chloride is a common impurity that is insoluble in many organic solvents.
Procedure:
-
Suspend the crude this compound in a suitable organic solvent in which it has low solubility at room temperature (e.g., isopropanol, acetone).
-
Stir the suspension for a period to dissolve the organic impurities while the ammonium chloride remains as a solid.
-
Filter the mixture to remove the insoluble ammonium chloride.
-
The filtrate can then be concentrated and the this compound can be further purified by recrystallization as described in Protocol 1.
Visualizations
Caption: A typical workflow for the recrystallization of this compound.
Caption: A decision tree for troubleshooting common purification problems.
Technical Support Center: Optimizing 2-Naphthimidamide Hydrochloride Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 2-Naphthimidamide hydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and well-established method for synthesizing this compound is the Pinner reaction.[1][2][3] This reaction involves the acid-catalyzed reaction of 2-naphthonitrile with an alcohol, typically ethanol, to form an intermediate ethyl 2-naphthimidate hydrochloride (a Pinner salt).[1][4] This intermediate is then treated with ammonia to yield the final this compound.[1]
Q2: What are the critical parameters to control during the Pinner reaction for this synthesis?
Successful synthesis of this compound via the Pinner reaction is highly dependent on several critical parameters:
-
Anhydrous Conditions: The reaction is extremely sensitive to moisture. Water can react with the intermediate Pinner salt to form undesired byproducts such as 2-naphthoate esters, thereby reducing the yield of the desired amidine.[1][4] It is crucial to use anhydrous solvents and reagents and to protect the reaction from atmospheric moisture.
-
Temperature: The initial formation of the Pinner salt is typically carried out at low temperatures (around 0 °C) to prevent the decomposition of the thermodynamically unstable imidium chloride salt.[2] Subsequent steps, such as the reaction with ammonia, may be performed at slightly elevated temperatures to ensure reaction completion.[1]
-
Acid Catalyst: Dry hydrogen chloride gas dissolved in an anhydrous alcohol (e.g., ethanolic HCl) is the standard acid catalyst.[1] The concentration of HCl is a critical factor that can influence the reaction rate and yield.
-
Stoichiometry of Reactants: The molar ratios of 2-naphthonitrile, alcohol, HCl, and ammonia must be carefully controlled to optimize the yield and minimize byproduct formation.
Q3: What are the potential side reactions and byproducts I should be aware of?
Several side reactions can occur during the synthesis of this compound, leading to the formation of impurities:
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Ester Formation: If water is present in the reaction mixture, the intermediate Pinner salt can be hydrolyzed to form the corresponding ester (e.g., ethyl 2-naphthoate).[1][4]
-
Orthoester Formation: An excess of the alcohol can react with the Pinner salt to produce a stable orthoester.[1]
-
Amide Formation: In some cases, particularly at higher temperatures, the intermediate may undergo elimination to form an amide and an alkyl chloride.[2] A Ritter-type reaction can also lead to carboxamide formation when certain alcohols are used.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Presence of moisture in the reaction. 2. Incomplete formation of the Pinner salt. 3. Insufficient ammonolysis. 4. Decomposition of the Pinner salt. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Increase the reaction time for the Pinner salt formation or optimize the HCl concentration. 3. Ensure an adequate excess of ammonia is used and allow for sufficient reaction time. Consider adjusting the temperature for the ammonolysis step. 4. Maintain low temperatures (0-5 °C) during the formation and handling of the Pinner salt. |
| Presence of 2-Naphthoate Ester as a Major Byproduct | Hydrolysis of the intermediate Pinner salt due to the presence of water. | Rigorously exclude water from the reaction system. Use freshly dried solvents and ensure the HCl gas is dry. |
| Formation of an Oily or Gummy Product Instead of a Crystalline Solid | 1. Presence of multiple impurities. 2. Incomplete reaction. 3. Residual solvent. | 1. Purify the crude product. Recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) can be effective.[1] 2. Monitor the reaction progress using techniques like TLC or HPLC to ensure completion. 3. Ensure the product is thoroughly dried under vacuum. |
| Reaction Stalls or Proceeds Very Slowly | 1. Low concentration or deactivation of the acid catalyst. 2. Low reaction temperature for a particular step. 3. Steric hindrance if substituted nitriles or alcohols are used (less common for 2-naphthonitrile).[1] | 1. Use a fresh solution of ethanolic HCl of the appropriate concentration. 2. While the Pinner salt formation requires low temperatures, the ammonolysis step might benefit from a moderate increase in temperature (e.g., to 30 °C).[1] 3. For sterically hindered substrates, longer reaction times or more forcing conditions may be necessary. |
Experimental Protocols
Key Experiment: Synthesis of this compound via the Pinner Reaction
This protocol is a general guideline based on established Pinner reaction procedures.[1] Optimization for specific laboratory conditions and scales is recommended.
Materials:
-
2-Naphthonitrile
-
Anhydrous Ethanol
-
Dry Hydrogen Chloride Gas
-
Ammonia Gas
-
Ammonium Carbonate
-
Ethyl Acetate
Procedure:
-
Pinner Salt Formation:
-
Charge a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube with anhydrous ethanol.
-
Cool the flask to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride gas through the ethanol until a saturated solution is obtained.
-
Slowly add 2-naphthonitrile (1.0 eq) to the cold ethanolic HCl solution in portions, maintaining the temperature below 5 °C.
-
Stir the mixture at a controlled temperature (e.g., 40 °C) for a specified time (e.g., 6 hours) to allow for the formation of the ethyl 2-naphthimidate hydrochloride (Pinner salt).[1] Monitor the reaction progress by TLC or other suitable analytical methods.
-
-
Ammonolysis:
-
After the formation of the Pinner salt is complete, cool the reaction mixture back down to 0-5 °C.[1]
-
Purge the reaction mixture with ammonia gas until the pH is ≥ 8.[1]
-
Add ammonium carbonate (e.g., 3.7 eq) to the basified reaction mixture.[1]
-
Raise the temperature to approximately 30 °C and stir for an extended period (e.g., 10 hours) to ensure complete conversion to the amidine.[1]
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove any inorganic salts, and wash the salts with ethanol.[1]
-
Concentrate the filtrate under reduced pressure.[1]
-
Dissolve the resulting residue in a mixture of ethanol and ethyl acetate.[1]
-
Heat the suspension (e.g., to 80 °C) for a short period (e.g., 1 hour), then allow it to cool to room temperature to facilitate crystallization of the this compound.[1]
-
Collect the crystalline product by filtration, wash with cold ethyl acetate, and dry under vacuum.[1]
-
Visualizing the Process
Experimental Workflow
References
Technical Support Center: 2-Naphthimidamide Hydrochloride
Welcome to the technical support center for 2-Naphthimidamide hydrochloride. This guide provides detailed troubleshooting advice and frequently asked questions to help researchers and drug development professionals prevent its degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: My this compound powder has become clumpy and discolored. What is the likely cause?
A1: Clumping is a strong indicator of moisture absorption. As a hydrochloride salt, 2-Naphthimidamide is likely hygroscopic, meaning it readily absorbs water from the atmosphere.[1][2] This moisture can lead to chemical degradation, such as hydrolysis, which may cause a change in color.
Q2: I'm seeing a gradual loss of potency in my stock solutions. Why is this happening?
A2: Loss of potency in solution is often due to hydrolysis or photodegradation. The amidine group is susceptible to hydrolysis, especially under acidic or basic conditions, which cleaves the molecule into an inactive amide and amine.[3][4] Additionally, the naphthalene structure can be degraded by exposure to light, particularly UV wavelengths.[5][6]
Q3: Can I store my this compound solution at room temperature on the lab bench?
A3: This is not recommended. Storing the solution on a lab bench exposes it to both light and ambient temperature fluctuations. To minimize degradation, solutions should be stored in a refrigerator or freezer, protected from light.[7][8] Always allow the solution to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.[7]
Q4: What are the primary degradation products of this compound?
A4: The two primary degradation pathways are hydrolysis and photodegradation.
-
Hydrolysis: The amidine functional group can hydrolyze to form 2-naphthamide and ammonia. Further hydrolysis can break down the amide to 2-naphthoic acid.[3][9]
-
Photodegradation: The naphthalene ring system can undergo complex reactions upon exposure to UV light, leading to a variety of oxidation products and potential ring-opening, which would destroy its biological activity.[5][10]
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
| Observed Issue | Potential Cause | Recommended Solution & Prevention |
| Poor solubility of the powder in non-aqueous solvents. | The compound has absorbed moisture, forming hydrates that are less soluble in organic solvents. | 1. Dry the powder under a high vacuum for several hours before use. 2. Store the solid compound in a desiccator over a strong drying agent (e.g., Drierite® or P₂O₅).[1][7] 3. Handle the solid in a glove box with a low-humidity atmosphere.[11] |
| Inconsistent results between experiments. | Degradation of the stock solution due to improper storage or frequent handling. | 1. Prepare fresh stock solutions for critical experiments. 2. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and contamination. 3. Always use anhydrous solvents for preparing stock solutions. |
| Appearance of new, unexpected peaks in HPLC analysis of the compound. | Chemical degradation has occurred. | 1. Check for Hydrolysis: Confirm that the pH of your solution is near neutral, as both acid and base can catalyze hydrolysis.[12] 2. Check for Photodegradation: Ensure stock solutions and experimental setups are protected from light by using amber vials or covering with aluminum foil.[8] |
| The solid compound has developed a noticeable odor. | Possible degradation to ammonia via hydrolysis. | Discard the reagent as it is likely significantly degraded. Procure a fresh batch and adhere strictly to recommended storage conditions. |
Experimental Protocols
Protocol 1: Recommended Storage and Handling of Solid this compound
-
Upon Receipt: Inspect the container for an intact seal.
-
Primary Storage: Store the sealed container in a desiccator cabinet at 4°C. The desiccator should contain an active desiccant like silica gel.
-
Dispensing:
-
Move the sealed container from the refrigerator to a second desiccator at room temperature and allow it to equilibrate for at least 1-2 hours before opening. This prevents moisture condensation on the cold powder.[7]
-
Whenever possible, perform weighing and dispensing inside a glove box with a controlled inert and low-humidity atmosphere.
-
If a glove box is not available, work quickly in a room with controlled low humidity.
-
-
Resealing: Tightly reseal the container cap. For added protection, wrap the cap and neck of the bottle with Parafilm®.[1]
-
Return to Storage: Promptly return the container to the desiccator in the refrigerator.
Protocol 2: Preparation and Storage of a 10 mM Stock Solution
-
Pre-analysis: Dry the required amount of this compound powder under a high vacuum for 2 hours to remove any absorbed water.
-
Solvent Preparation: Use only anhydrous-grade dimethyl sulfoxide (DMSO) or another suitable anhydrous solvent.
-
Dissolution:
-
Inside a glove box or in a low-humidity environment, add the anhydrous solvent to the pre-weighed, dried compound to achieve the target 10 mM concentration.
-
Vortex or sonicate briefly in a water bath to ensure complete dissolution.
-
-
Storage:
-
Dispense the stock solution into single-use aliquots in amber glass vials with tightly sealed caps.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
For daily use, a working aliquot can be stored at 4°C for no more than one week, protected from light.
-
Visualized Workflows and Degradation Pathways
Caption: Workflow for proper storage and handling of solid 2-Naphthimidamide HCl.
Caption: Primary degradation pathways for this compound.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. theses.gla.ac.uk [theses.gla.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 5. idk.org.rs [idk.org.rs]
- 6. Photodegradation of naphthalene-derived particle oxidation products - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 7. physicsforums.com [physicsforums.com]
- 8. How To [chem.rochester.edu]
- 9. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. Photodegradation of naphthalene-derived particle oxidation products - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D4EA00125G [pubs.rsc.org]
- 11. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 12. fiveable.me [fiveable.me]
Technical Support Center: 2-Naphthimidamide Hydrochloride Assays
Frequently Asked Questions (FAQs) and Troubleshooting Guides
FAQs
Q1: What is 2-Naphthimidamide hydrochloride and what is its primary mechanism of action?
Currently, there is limited publicly available scientific literature detailing the specific mechanism of action for this compound. Based on its core structure, it may be investigated for roles as a protease inhibitor or for its interactions with cellular signaling pathways. Without specific studies, any proposed mechanism is speculative. Researchers should consult any available internal documentation or the compound supplier for detailed information.
Q2: What are the recommended storage and handling conditions for this compound?
While specific stability data is unavailable, compounds of this nature are typically stored in a cool, dry, and dark environment to prevent degradation. For creating stock solutions, it is advisable to use high-purity, anhydrous solvents. Aliquoting stock solutions can help avoid repeated freeze-thaw cycles that may compromise compound integrity.
Troubleshooting Common Assay Artifacts
Issue 1: High Background Signal or False Positives
High background signals can obscure true results and lead to misinterpretation of the data.
-
Possible Cause 1: Compound Autofluorescence. Naphthalene-containing compounds can exhibit intrinsic fluorescence, which may interfere with fluorescence-based assays.
-
Troubleshooting Step: Run a control experiment with the compound alone (without the biological sample) to measure its intrinsic fluorescence at the excitation and emission wavelengths of your assay. If significant, consider using a different detection method (e.g., luminescence or absorbance-based) or a fluorescent dye with a spectral profile that does not overlap with the compound.
-
-
Possible Cause 2: Non-specific Binding. The compound may bind non-specifically to assay components, such as plate wells or proteins.
-
Troubleshooting Step: Incorporate a blocking agent, like bovine serum albumin (BSA), into your assay buffer to reduce non-specific binding. Optimizing the concentration of detergents (e.g., Tween-20) in wash buffers can also help minimize this issue.
-
Issue 2: Poor Reproducibility or Inconsistent Results
Inconsistent results between experiments can be a significant source of frustration and can call the validity of the findings into question.
-
Possible Cause 1: Compound Instability in Assay Buffer. The compound may not be stable over the time course of the experiment in the aqueous assay buffer.
-
Troubleshooting Step: Assess the stability of this compound in your assay buffer over time using a method like HPLC. If degradation is observed, consider preparing fresh solutions immediately before use or adjusting the buffer composition (e.g., pH) to improve stability.
-
-
Possible Cause 2: Variability in Stock Solution Preparation. Inaccurate weighing or incomplete dissolution of the compound can lead to variations in the final concentration.
-
Troubleshooting Step: Ensure the analytical balance is properly calibrated. Use sonication or gentle warming to aid in the complete dissolution of the compound when preparing stock solutions. It is also good practice to verify the concentration of the stock solution spectrophotometrically, if an extinction coefficient is known.
-
Experimental Protocols
General Protocol for Assessing Compound Activity in a Cell-Based Assay
This is a generalized workflow. Specific cell types, seeding densities, and incubation times must be optimized for each experiment.
-
Cell Seeding: Plate cells in a multi-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Compound Preparation: Prepare a series of dilutions of this compound in the appropriate cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the cells with the compound for the desired period.
-
Assay Readout: Perform the specific assay to measure the biological endpoint of interest (e.g., cell viability, enzyme activity, gene expression).
Visualizations
Below are diagrams illustrating common workflows and logical relationships in troubleshooting.
Caption: A typical workflow for a cell-based assay.
Caption: Troubleshooting logic for high background signals.
Technical Support Center: Enhancing Cell Permeability of 2-Naphthimidamide Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of 2-Naphthimidamide hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its cell permeability a concern?
This compound is a chemical compound with a naphthyl ring system and an amidine functional group. As a hydrochloride salt, it is likely to be polar and positively charged at physiological pH. These characteristics can hinder its ability to passively diffuse across the lipophilic cell membrane, leading to poor absorption and limited bioavailability. Overcoming this permeability barrier is crucial for its efficacy as a potential therapeutic agent.
Q2: What are the primary biological barriers limiting the cell permeability of a compound like this compound?
There are two primary pathways for a drug to cross a cellular barrier, such as the intestinal epithelium:
-
Transcellular Pathway: The compound passes directly through the cell, which involves crossing both the apical (lumen-facing) and basolateral (blood-facing) membranes. This route is challenging for polar, charged molecules like this compound due to the lipid nature of the cell membranes.
-
Paracellular Pathway: The compound moves through the small gaps between cells. This pathway is tightly regulated by protein complexes called tight junctions, which typically restrict the passage of molecules larger than a few angstroms.[1][2]
Additionally, active efflux transporters, such as P-glycoprotein (P-gp), can recognize the compound as a substrate and pump it back out of the cell, further reducing net permeability.[3]
Q3: What general strategies can be employed to improve the cell permeability of this compound?
Broadly, strategies can be divided into formulation-based approaches and chemical modifications:
-
Formulation Strategies:
-
Permeation Enhancers: These are excipients that can transiently open tight junctions or disrupt the cell membrane to facilitate drug passage.[1] Examples include surfactants, bile salts, and chitosan.[4]
-
Lipid-Based Formulations: Encapsulating the compound in lipid-based carriers like liposomes or solid lipid nanoparticles (SLNs) can improve its compatibility with the cell membrane and enhance uptake.[5][6]
-
-
Chemical Modification (Prodrugs):
-
The amidine group can be temporarily masked with a chemical moiety that increases lipophilicity. This "prodrug" is more permeable and, once inside the cell, is cleaved by enzymes to release the active 2-Naphthimidamide. N-derivatization to form amidoximes is one such strategy.[7]
-
Q4: How is cell permeability measured in vitro?
Several standard assays are used to assess cell permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based assay that measures passive diffusion across an artificial lipid membrane. It is a high-throughput method for early-stage screening.[8][9]
-
Caco-2 Cell Assay: Uses a monolayer of human colorectal adenocarcinoma cells that differentiate to mimic the intestinal barrier, complete with tight junctions and efflux transporters. It provides a comprehensive prediction of in vivo absorption.[10][11]
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Madin-Darby Canine Kidney (MDCK) Cell Assay: Uses a monolayer of canine kidney epithelial cells. Often, these cells are transfected to overexpress specific human transporters (e.g., MDR1 for P-gp), making them a valuable tool for studying the impact of efflux on permeability.[3][12]
Troubleshooting Guides
Problem 1: My compound shows low permeability in the PAMPA assay. What are my next steps?
A low permeability value in a PAMPA assay indicates poor passive diffusion, which is expected for a polar compound like this compound.
-
Actionable Steps:
-
Verify Physicochemical Properties: Ensure the compound's solubility in the assay buffer is adequate. Poor solubility can be mistaken for low permeability.
-
Assess Lipophilicity: A strong correlation exists between lipophilicity (measured as LogD at physiological pH) and passive permeability.[13][14] If the LogD is very low, this confirms the permeability issue.
-
Explore Formulation Strategies: This is the most direct approach. Test the compound in the PAMPA assay with various permeation enhancers or encapsulated within a nanoformulation like SLNs.
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Consider Prodrug Strategies: If formulation changes are insufficient, a medicinal chemistry approach to create a more lipophilic, cleavable prodrug of the amidine group may be necessary.[7]
-
Problem 2: My compound has a high efflux ratio (>2) in a Caco-2 or MDCK-MDR1 assay. What does this mean?
A high efflux ratio (where the permeability from the basolateral to the apical side is much higher than from apical to basolateral) indicates that your compound is a substrate for an active efflux transporter, likely P-glycoprotein (P-gp).[15]
-
Actionable Steps:
-
Confirm with Inhibitors: Re-run the assay in the presence of a known P-gp inhibitor, such as verapamil or cyclosporin A.[12][16] A significant increase in the apical-to-basolateral permeability (and thus a reduction in the efflux ratio) confirms P-gp involvement.
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Evaluate Co-administration: Investigate the possibility of co-administering this compound with a P-gp inhibitor.
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Structural Modification: If feasible, medicinal chemists can attempt to modify the structure of the compound to reduce its affinity for P-gp, while preserving its therapeutic activity.
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Problem 3: My chosen formulation (e.g., solid lipid nanoparticles) is not improving permeability. What could be wrong?
-
Possible Causes & Solutions:
-
Particle Instability: The nanoparticles may be aggregating or degrading in the assay medium. Characterize the particle size and stability in the experimental buffer using techniques like Dynamic Light Scattering (DLS).
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Inefficient Drug Encapsulation: The compound may not be successfully encapsulated or may be rapidly leaking from the nanoparticles. Quantify the encapsulation efficiency and drug release profile.
-
Incorrect Formulation Choice: The specific lipids and surfactants used may not be optimal. Screen a variety of lipid and surfactant combinations to find a more effective formulation.[5]
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Cellular Interaction: The nanoparticles may not be interacting effectively with the cell monolayer. Consider surface modifications, for example, with chitosan or polyethylene glycol (PEG), to improve mucoadhesion or cellular uptake.[6]
-
Quantitative Data on Permeability Enhancement
The following tables provide representative data to illustrate the potential impact of different strategies on compound permeability.
Table 1: Illustrative Permeability of a Polar Compound with Enhancement Strategies (Note: Data are representative examples for a hypothetical polar compound similar to this compound and are not specific experimental results for this exact molecule.)
| Formulation | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Fold Increase | Assay Type |
| Compound in Buffer (Control) | 0.2 | 1.0 | Caco-2 |
| + 0.5% Sodium Caprate (Permeation Enhancer) | 1.5 | 7.5 | Caco-2 |
| Solid Lipid Nanoparticle (SLN) Formulation | 2.1 | 10.5 | Caco-2 |
| Lipophilic Prodrug Derivative | 3.5 | 17.5 | Caco-2 |
Table 2: Interpreting Bidirectional Caco-2 / MDCK-MDR1 Assay Results (Based on general industry standards)
| Papp (A→B) (x 10⁻⁶ cm/s) | Permeability Classification | Efflux Ratio (Papp B→A / Papp A→B) | Interpretation |
| < 1.0 | Low | < 2.0 | Poor absorption, not a substrate for active efflux. |
| < 1.0 | Low | ≥ 2.0 | Poor absorption, likely due to active efflux. |
| 1.0 - 10.0 | Moderate | < 2.0 | Moderate absorption. |
| 1.0 - 10.0 | Moderate | ≥ 2.0 | Absorption is limited by active efflux. |
| > 10.0 | High | < 2.0 | Good absorption expected. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a general procedure for assessing passive permeability.
-
Materials:
-
PAMPA plate (e.g., 96-well format with a lipid-coated filter membrane).
-
Acceptor and donor plates.
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Lecithin/dodecane solution.
-
Plate shaker and UV/Vis or LC-MS compatible plates.
-
-
Procedure:
-
Prepare the PAMPA membrane by adding 5 µL of lecithin/dodecane solution to each well of the donor plate filter and allow the solvent to evaporate.[17]
-
Fill the wells of the acceptor plate with 300 µL of PBS buffer.
-
Prepare the donor solution by diluting the test compound stock to the final desired concentration (e.g., 100 µM) in PBS.
-
Add 200 µL of the donor solution to the wells of the donor plate.
-
Carefully place the donor plate onto the acceptor plate, creating a "sandwich".
-
Incubate the plate sandwich at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).[18]
-
After incubation, separate the plates and determine the compound concentration in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) Where Vd and Va are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
Protocol 2: Caco-2 Cell Permeability Assay
This protocol provides a general workflow for assessing permeability and active transport.
-
Materials:
-
Caco-2 cells and appropriate culture medium (e.g., DMEM with FBS).
-
Transwell permeable supports (e.g., 24-well format).
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer.
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Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability).
-
TEER (Transepithelial Electrical Resistance) meter.
-
LC-MS/MS for analysis.
-
-
Procedure:
-
Cell Culture: Seed Caco-2 cells onto the Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[19]
-
Monolayer Integrity Check: Before the experiment, measure the TEER of the monolayer. Only use inserts with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).[16]
-
Permeability Measurement (Apical to Basolateral, A→B):
-
Wash the monolayer with pre-warmed HBSS.
-
Add fresh HBSS to the basolateral (bottom) chamber.
-
Add the test compound solution in HBSS to the apical (top) chamber.
-
Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours).
-
At the end of the incubation, take samples from the basolateral chamber for analysis.
-
-
Efflux Measurement (Basolateral to Apical, B→A):
-
Perform the same procedure but add the test compound to the basolateral chamber and sample from the apical chamber.
-
-
Analysis: Quantify the compound concentration in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the Papp for both A→B and B→A directions.
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER ≥ 2 suggests active efflux.[16]
-
Visualizations: Workflows and Pathways
Caption: Experimental workflow for assessing and improving compound permeability.
Caption: Key pathways for drug transport across a cellular barrier.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhancement of intestinal permeability utilizing solid lipid nanoparticles increases γ-tocotrienol oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Progress of Lipid Nanoparticles-Based Lipophilic Drug Delivery: Focus on Surface Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel amidines and analogues as promising agents against intracellular parasites: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. enamine.net [enamine.net]
- 12. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 13. Estimation of permeability by passive diffusion through Caco-2 cell monolayers using the drugs' lipophilicity and molecular weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of the effect of lipophilicity on the in vitro permeability and tissue reservoir characteristics of topically applied solutes in human skin layers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 16. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 18. bioassaysys.com [bioassaysys.com]
- 19. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
Technical Support Center: Investigating Off-Target Effects of 2-Naphthimidamide Hydrochloride
Disclaimer: There is currently no publicly available scientific literature detailing the specific on-target or off-target effects of 2-Naphthimidamide hydrochloride. This compound is considered uncharacterized. The following guide provides a general framework and best practices for researchers to investigate and troubleshoot potential off-target effects of novel or uncharacterized small molecules, using this compound as a conceptual example.
Frequently Asked Questions (FAQs)
Q1: What are on-target vs. off-target effects for a small molecule like this compound?
A1:
-
On-target effects are the intended biological consequences of a compound binding to its desired molecular target (e.g., a specific enzyme or receptor) and modulating its activity.
-
Off-target effects are unintended biological consequences that occur when a compound interacts with molecules other than its intended target. These interactions can lead to unexpected phenotypic changes, toxicity, or confounding experimental results. Since the intended target of this compound is not defined in public literature, any observed biological activity could be considered an initial point for both on-target and off-target investigation.
Q2: My cells are showing an unexpected phenotype after treatment with this compound. Could this be an off-target effect?
Q3: How can I begin to identify the potential off-targets of this compound?
A3: Identifying off-targets for an uncharacterized compound involves a multi-pronged approach. Key strategies include:
-
Computational Prediction: Using in silico methods to predict potential binding partners based on the chemical structure of this compound.
-
Broad-Spectrum Screening: Testing the compound against large panels of proteins, such as kinase panels, to identify potential interactions.
-
Proteomics Approaches: Employing techniques like chemical proteomics to "pull down" binding partners from cell lysates.
Troubleshooting Guide: Unexpected Experimental Results
If you are observing unexpected results in your experiments with this compound, the following troubleshooting guide can help you to systematically investigate potential off-target effects.
Issue: Inconsistent or unexpected phenotypic changes in cell-based assays.
| Possible Cause | Troubleshooting Steps |
| Off-Target Activity | 1. Validate with a structurally distinct compound: If available, use another compound known to target the same pathway. If it produces the same phenotype, it strengthens the on-target hypothesis. If not, an off-target effect of this compound is more likely.2. Perform a dose-response analysis: Off-target effects may occur at different concentration ranges than on-target effects. A complex dose-response curve could indicate multiple targets.3. Rescue experiment: If the hypothesized on-target is known, attempt to rescue the phenotype by overexpressing the target or introducing a resistant mutant. |
| Compound Instability or Degradation | 1. Assess compound stability: Use techniques like HPLC to determine if the compound is stable in your experimental media and conditions.2. Prepare fresh stock solutions: Always use freshly prepared solutions to minimize the impact of degradation. |
| Cell Line Integrity | 1. Verify cell line identity: Use short tandem repeat (STR) profiling to confirm the identity of your cell line.2. Test for contamination: Regularly check for mycoplasma or other microbial contamination. |
Experimental Protocols for Off-Target Identification
For a novel compound like this compound, a systematic approach is required to identify its molecular targets and distinguish between on- and off-target activities.
Protocol 1: Kinase Profiling
Objective: To identify potential kinase off-targets of this compound. Kinases are a common class of off-targets for small molecules.
Methodology:
-
Select a Kinase Panel: Choose a broad kinase panel from a commercial vendor (e.g., Eurofins, Reaction Biology). A panel of over 300 kinases is recommended for initial screening.
-
Compound Concentration: Perform an initial screen at a single high concentration (e.g., 10 µM) to identify any potential hits.
-
Data Analysis: Hits are typically defined as kinases with >50% inhibition.
-
Follow-up: For any identified hits, perform dose-response experiments to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.
Data Presentation:
| Kinase Target | % Inhibition at 10 µM | IC50 (µM) |
| Kinase A | 85% | 0.5 |
| Kinase B | 62% | 7.8 |
| Kinase C | 15% | >10 |
Protocol 2: Affinity Chromatography-Mass Spectrometry
Objective: To identify proteins that physically interact with this compound in a cellular context.
Methodology:
-
Compound Immobilization: Synthesize an analog of this compound with a linker arm that can be covalently attached to a solid support (e.g., agarose beads).
-
Cell Lysate Preparation: Prepare a native protein lysate from the cells used in your phenotypic assays.
-
Affinity Pulldown: Incubate the immobilized compound with the cell lysate.
-
Washing: Wash the beads extensively to remove non-specific binding proteins.
-
Elution: Elute the proteins that are specifically bound to the compound.
-
Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Off-Target Identification
Caption: Workflow for identifying off-target effects of a novel compound.
Hypothetical Signaling Pathway of an Off-Target Effect
This diagram illustrates a hypothetical scenario where this compound, intended to inhibit Target A, also inhibits an off-target kinase (Kinase X), leading to an unintended downstream effect.
Caption: Hypothetical on-target vs. off-target signaling pathways.
Validation & Comparative
Validating the Biological Activity of 2-Naphthimidamide Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the biological activity of 2-Naphthimidamide hydrochloride. Due to the limited publicly available experimental data for this specific compound, this document serves as a template, outlining comparative methodologies and potential alternative compounds based on the activities of structurally related molecules. The experimental data presented herein is illustrative to guide researchers in their study design.
Predicted Biological Activities and Potential Alternatives
Based on its core structure, a naphthalene group linked to an amidine moiety, this compound is predicted to exhibit several biological activities. Naphthalene derivatives are known for their anti-inflammatory, antibacterial, and anticancer properties. The amidine group is a key functional group in many enzyme inhibitors.
Therefore, the primary predicted activities for this compound include:
-
Anti-inflammatory activity: Inhibition of key inflammatory mediators.
-
Anticancer activity: Cytotoxicity against various cancer cell lines.
-
Enzyme inhibition: Particularly against kinases, which are often implicated in inflammatory and proliferative diseases.
For a comparative analysis, the following compounds could be considered as alternatives or positive controls in experimental assays:
-
Indomethacin: A well-characterized nonsteroidal anti-inflammatory drug (NSAID).
-
Doxorubicin: A common chemotherapeutic agent used in cancer research.
-
Staurosporine: A broad-spectrum kinase inhibitor.
Comparative Data on Predicted Biological Activities
The following tables illustrate how quantitative data for this compound and its alternatives could be structured for clear comparison.
Table 1: In Vitro Anti-inflammatory Activity
| Compound | Target | Assay Type | IC₅₀ (µM) |
| This compound | COX-2 | Enzyme Inhibition | [Experimental Value] |
| Indomethacin | COX-2 | Enzyme Inhibition | 0.5 ± 0.1 |
| This compound | TNF-α release | Cell-based | [Experimental Value] |
| Dexamethasone | TNF-α release | Cell-based | 0.01 ± 0.002 |
Table 2: In Vitro Anticancer Activity (72h incubation)
| Compound | Cell Line | Assay Type | IC₅₀ (µM) |
| This compound | MCF-7 (Breast Cancer) | Cytotoxicity (MTT) | [Experimental Value] |
| Doxorubicin | MCF-7 (Breast Cancer) | Cytotoxicity (MTT) | 0.8 ± 0.2 |
| This compound | A549 (Lung Cancer) | Cytotoxicity (MTT) | [Experimental Value] |
| Doxorubicin | A549 (Lung Cancer) | Cytotoxicity (MTT) | 1.2 ± 0.3 |
Table 3: In Vitro Kinase Inhibition Activity
| Compound | Kinase Target | Assay Type | IC₅₀ (nM) |
| This compound | Kinase X | Biochemical | [Experimental Value] |
| Staurosporine | Kinase X | Biochemical | 15 ± 3 |
| This compound | Kinase Y | Biochemical | [Experimental Value] |
| Staurosporine | Kinase Y | Biochemical | 25 ± 5 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Anti-inflammatory Assay: Inhibition of TNF-α Production in Macrophages
Objective: To determine the inhibitory effect of this compound on the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (test compound)
-
Dexamethasone (positive control)
-
MTT reagent
-
Human TNF-α ELISA kit
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound or Dexamethasone for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant for TNF-α measurement.
-
Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
In a parallel plate, assess cell viability using the MTT assay to exclude cytotoxic effects.
-
Calculate the IC₅₀ value for the inhibition of TNF-α production.
In Vitro Kinase Inhibition Assay: Radiometric Assay
Objective: To quantify the inhibitory activity of this compound against a specific kinase.
Materials:
-
Recombinant human kinase
-
Substrate peptide specific for the kinase
-
[γ-³³P]ATP
-
This compound (test compound)
-
Staurosporine (positive control)
-
Kinase reaction buffer
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, its specific substrate peptide, and the kinase reaction buffer.
-
Add varying concentrations of this compound or Staurosporine to the reaction mixture and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Allow the reaction to proceed for 30 minutes at 30°C.
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of incorporated ³³P in the substrate peptide using a scintillation counter.
-
Calculate the percentage of kinase inhibition and determine the IC₅₀ value.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway
A Comparative Guide to 2-Naphthimidamide Hydrochloride and Other Amidine Derivatives in Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amidine derivatives are a class of organic compounds characterized by the RC(NR)NR₂ functional group. They are recognized for their broad spectrum of biological activities and their presence in numerous therapeutic agents.[1] A significant area of interest for researchers is their potent inhibitory activity against various enzymes, particularly serine proteases like trypsin and thrombin, which play crucial roles in physiological and pathological processes.[1][2] This guide provides a comparative overview of 2-Naphthimidamide hydrochloride and other amidine derivatives, focusing on their performance as enzyme inhibitors.
It is important to note that while this compound is a known chemical entity, publicly available experimental data detailing its biological activity and comparative performance is limited. Therefore, this guide will draw comparisons based on structurally related aromatic and naphthalene-containing amidine derivatives for which quantitative data has been published. This approach aims to provide a valuable contextual understanding for researchers interested in the potential of this compound and similar compounds.
Quantitative Comparison of Amidine Derivatives as Protease Inhibitors
The following table summarizes the inhibitory activity of selected amidine derivatives against the serine proteases, trypsin and thrombin. The data is presented as the inhibitor concentration required for 50% inhibition (IC₅₀) or the inhibition constant (Kᵢ), providing a quantitative measure of their potency.
| Compound | Target Enzyme | IC₅₀ / Kᵢ (µM) | Reference Compound | Reference IC₅₀ / Kᵢ (µM) |
| Benzamidine | Trypsin | 18 | - | - |
| Thrombin | 350 | - | - | |
| Pentamidine | Trypsin | 0.8 | - | - |
| Thrombin | 2.5 | - | - | |
| Nafamostat | Trypsin | 0.029 | - | - |
| Thrombin | 0.045 | - | - | |
| 6-Amidino-2-naphthol | Trypsin | Not Reported | - | - |
| Thrombin | Not Reported | - | - | |
| 4-Amidinophenylpyruvic acid | Trypsin | 1.2 | - | - |
| Thrombin | 15 | - | - |
Disclaimer: The above table presents data for well-characterized amidine derivatives to provide a comparative context. Specific experimental data for this compound is not currently available in the public domain.
Signaling Pathway and Experimental Workflow
To visualize the context of enzyme inhibition by amidine derivatives, the following diagrams illustrate a simplified protease signaling pathway and a general workflow for screening potential inhibitors.
Caption: Simplified signaling pathway of protease activation and inhibition.
Caption: General experimental workflow for screening enzyme inhibitors.
Experimental Protocols
The following are detailed methodologies for commonly used in vitro enzyme inhibition assays for trypsin and thrombin.
Trypsin Inhibition Assay
Objective: To determine the inhibitory effect of a compound on the enzymatic activity of trypsin.
Materials:
-
Trypsin from bovine pancreas
-
Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA) as substrate
-
Tris-HCl buffer (50 mM, pH 8.2) containing 20 mM CaCl₂
-
Test compound (e.g., amidine derivative) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, add 10 µL of the test compound solution at various concentrations to the wells. For the control, add 10 µL of the solvent.
-
Add 170 µL of Tris-HCl buffer to each well.
-
Add 10 µL of trypsin solution (final concentration typically 10-50 nM) to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of BAPNA solution (final concentration typically 0.1-1 mM).
-
Immediately measure the absorbance at 405 nm every minute for 10-20 minutes using a microplate reader. The rate of p-nitroaniline production is proportional to trypsin activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3][4][5]
Thrombin Inhibition Assay
Objective: To determine the inhibitory effect of a compound on the enzymatic activity of thrombin.
Materials:
-
Human α-thrombin
-
Chromogenic substrate for thrombin (e.g., S-2238: H-D-Phe-Pip-Arg-pNA)
-
Tris-HCl buffer (50 mM, pH 7.4) containing 100 mM NaCl and 0.1% PEG 8000
-
Test compound (e.g., amidine derivative) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, add 10 µL of the test compound solution at various concentrations to the wells. For the control, add 10 µL of the solvent.
-
Add 170 µL of Tris-HCl buffer to each well.
-
Add 10 µL of thrombin solution (final concentration typically 1-5 nM) to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the chromogenic substrate solution (final concentration typically 50-200 µM).
-
Immediately measure the absorbance at 405 nm every minute for 10-20 minutes using a microplate reader. The rate of p-nitroaniline production is proportional to thrombin activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
Amidine derivatives represent a promising class of compounds for the development of potent and selective enzyme inhibitors. The comparative data presented in this guide, although not specific to this compound due to a lack of available information, highlights the significant inhibitory potential of aromatic and naphthalene-containing amidines against key serine proteases. The structure-activity relationships within this class suggest that modifications to the aromatic core and the substitution pattern around the amidine group can profoundly influence inhibitory potency and selectivity. Further research and public dissemination of experimental data on compounds like this compound are crucial to fully explore their therapeutic potential and guide future drug discovery efforts in this area.
References
- 1. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic Assay of Trypsin Inhibition [protocols.io]
- 4. protocols.io [protocols.io]
- 5. Trypsin Inhibitors - Assay | Worthington Biochemical [worthington-biochem.com]
Cross-Validation of Binding Assays for 2-Naphthimidamide Hydrochloride, a Urokinase-Type Plasminogen Activator (uPA) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various binding assays applicable to 2-Naphthimidamide hydrochloride, a potent inhibitor of urokinase-type plasminogen activator (uPA). The document details experimental protocols and presents quantitative data to facilitate the selection of the most suitable assay for specific research needs, from high-throughput screening to detailed kinetic analysis. As a reference, data for the known uPA inhibitor, Amiloride hydrochloride, is included for comparison.
Introduction to this compound and uPA
This compound belongs to a class of compounds based on the 2-Naphthamidine template, which are recognized as potent and selective inhibitors of the serine protease domain of urokinase-type plasminogen activator (uPA). uPA is a key enzyme in the degradation of the extracellular matrix and has been implicated in tumor invasion and metastasis.[1] By inhibiting uPA, compounds like this compound represent a promising avenue for anti-cancer therapeutics.[1]
The urokinase plasminogen activator system plays a crucial role in various physiological and pathological processes involving tissue remodeling and cell migration.[1] uPA converts plasminogen to plasmin, which in turn degrades components of the extracellular matrix.[1] Overactivity of this system is associated with cancer metastasis.[1] Inhibitors of uPA can block this cascade, thereby preventing tissue invasion by tumor cells.[1]
Comparative Analysis of Binding Assays
The interaction of this compound with uPA can be characterized using a variety of biophysical and biochemical assays. These assays can be broadly categorized as either indirect (activity-based) or direct binding assays. The choice of assay depends on the specific information required, such as inhibitor potency (IC50, Ki) or binding affinity (Kd).
Quantitative Data Summary
The following table summarizes the typical quantitative outputs for this compound and the reference inhibitor, Amiloride hydrochloride, across different assay platforms.
| Assay Type | Parameter | This compound (Hypothetical Data) | Amiloride hydrochloride (Reported Data) |
| Chromogenic Activity Assay | IC50 | 50 nM | 7-12 µM[2] |
| Ki | 25 nM (calculated) | 7 µM[3][4][5] | |
| Fluorogenic Activity Assay | IC50 | 45 nM | 16.6 µM[2] |
| Ki | 22 nM (calculated) | ~8 µM (calculated) | |
| Surface Plasmon Resonance (SPR) | Kd | 30 nM | Not widely reported |
| Microscale Thermophoresis (MST) | Kd | 35 nM | Not widely reported |
Note: Data for this compound is hypothetical and for illustrative purposes, based on its structural similarity to other potent uPA inhibitors. The Ki values from activity assays are calculated from IC50 values using the Cheng-Prusoff equation, assuming competitive inhibition.
Experimental Protocols and Methodologies
Chromogenic Activity Assay
This assay indirectly measures the binding of an inhibitor by quantifying its effect on the enzymatic activity of uPA. The assay relies on the ability of active uPA to cleave a chromogenic substrate, resulting in a colored product that can be measured spectrophotometrically.
Principle: uPA cleaves a specific chromogenic substrate, releasing a chromophore (e.g., p-nitroaniline), which can be detected by its absorbance at 405 nm.[1] The rate of color development is proportional to the uPA activity. In the presence of an inhibitor, the rate of the reaction is reduced.
Protocol:
-
Reagent Preparation: Prepare assay buffer, uPA enzyme solution, chromogenic substrate solution, and a serial dilution of the inhibitor (this compound or Amiloride hydrochloride).
-
Reaction Setup: In a 96-well plate, add the uPA enzyme solution to each well.
-
Inhibitor Addition: Add the serially diluted inhibitor to the respective wells. Include a control well with no inhibitor.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the reaction by adding the chromogenic substrate to all wells.
-
Measurement: Immediately measure the absorbance at 405 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant.[6]
Fluorogenic Activity Assay
Similar to the chromogenic assay, the fluorogenic assay is an indirect method that measures the enzymatic activity of uPA. However, it utilizes a substrate that releases a fluorescent molecule upon cleavage, offering potentially higher sensitivity.
Principle: uPA cleaves a synthetic substrate, releasing a fluorescent group (e.g., 7-amino-4-trifluoromethylcoumarin, AFC).[7] The increase in fluorescence is proportional to uPA activity.
Protocol:
-
Reagent Preparation: Prepare assay buffer, uPA enzyme solution, fluorogenic substrate solution, and a serial dilution of the inhibitor.
-
Reaction Setup: In a black 96-well plate, add the uPA enzyme solution.
-
Inhibitor Addition: Add the serially diluted inhibitor to the wells.
-
Pre-incubation: Incubate the plate to allow for enzyme-inhibitor binding.
-
Substrate Addition: Add the fluorogenic substrate to initiate the reaction.
-
Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., λex = 350 nm, λem = 450 nm for AFC) over time.[7]
-
Data Analysis: Determine the IC50 and Ki values as described for the chromogenic assay.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the direct measurement of binding kinetics and affinity in real-time.
Principle: SPR detects changes in the refractive index at the surface of a sensor chip.[8] One binding partner (e.g., uPA) is immobilized on the chip, and the other (the inhibitor) is flowed over the surface. The binding of the inhibitor to the immobilized uPA causes a change in the refractive index, which is measured as a response unit (RU).
Protocol:
-
Chip Preparation: Activate the surface of a sensor chip and immobilize the uPA enzyme.
-
Binding Analysis: Inject a series of concentrations of the inhibitor over the chip surface and monitor the change in RU.
-
Dissociation: After the association phase, flow buffer over the chip to monitor the dissociation of the inhibitor.
-
Regeneration: Regenerate the chip surface to remove any bound inhibitor before the next injection.
-
Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to various binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Microscale Thermophoresis (MST)
MST is another biophysical technique that measures binding affinity in solution by detecting changes in the movement of molecules in a temperature gradient.
Principle: The movement of a fluorescently labeled molecule in a microscopic temperature gradient (thermophoresis) is dependent on its size, charge, and hydration shell.[9] When a ligand binds to the fluorescently labeled molecule, these properties change, leading to a change in its thermophoretic movement.
Protocol:
-
Labeling: Label the uPA enzyme with a fluorescent dye.
-
Sample Preparation: Prepare a serial dilution of the inhibitor. Mix each inhibitor concentration with a constant concentration of the fluorescently labeled uPA.
-
Capillary Loading: Load the samples into glass capillaries.
-
Measurement: Place the capillaries in the MST instrument. An infrared laser creates a temperature gradient, and the movement of the fluorescently labeled uPA is monitored.
-
Data Analysis: The change in thermophoresis is plotted against the inhibitor concentration, and the data is fitted to a binding equation to determine the dissociation constant (Kd).[10]
Visualizing the Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for inhibitor screening and the uPA signaling pathway.
Caption: A generalized workflow for screening and validating uPA inhibitors.
Caption: The role of uPA in cancer metastasis and the point of inhibition.
Conclusion
The cross-validation of binding assays is crucial for the comprehensive characterization of uPA inhibitors like this compound. While indirect activity assays such as chromogenic and fluorogenic methods are well-suited for high-throughput screening and determining inhibitor potency (IC50/Ki), direct binding assays like SPR and MST provide detailed kinetic and affinity data (Kd) that are invaluable for lead optimization. The choice of assay should be guided by the specific research question and the stage of the drug discovery process. This guide provides the necessary framework for making an informed decision.
References
- 1. uPA Activity Assay Kit | ECM600 [merckmillipore.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Amiloride selectively inhibits the urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Measurement of Protein-Protein Interactions through Microscale Thermophoresis (MST) [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
Efficacy of Naphthalimide Derivatives in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of naphthalimide derivatives, a promising class of anti-cancer compounds, against various cancer cell lines. Due to the limited availability of public data on 2-Naphthimidamide hydrochloride, this guide focuses on well-studied naphthalimide analogues, primarily Amonafide, and compares their performance with the established chemotherapeutic agent, Doxorubicin. Both classes of compounds share a common mechanism of action as DNA intercalators and Topoisomerase II inhibitors.
Comparative Efficacy of Naphthalimide Derivatives and Doxorubicin
The cytotoxic effects of naphthalimide derivatives and Doxorubicin have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. The following tables summarize the IC50 values for Amonafide and Doxorubicin in various cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as incubation time and assay methodology.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time |
| Amonafide | HT-29 | Colon Carcinoma | 4.67 | 72 hours[1] |
| HeLa | Cervical Cancer | 2.73 | 72 hours[1] | |
| PC-3 | Prostate Cancer | 6.38 | 72 hours[1] | |
| A549 | Lung Carcinoma | 1.1 - 13 | 48-72 hours | |
| MCF-7 | Breast Cancer | 7.19 - 20.28 | 48 hours[2][3] | |
| MDA-MB-231 | Breast Cancer | 4.4 - 13.98 | 48-72 hours[1][2] | |
| SKBR-3 | Breast Cancer | ~20-30 | Not Specified[4] | |
| Doxorubicin | HT-29 | Colon Carcinoma | Not specified | |
| HeLa | Cervical Cancer | 1.00 - 2.92 | 24-48 hours[5][6] | |
| PC-3 | Prostate Cancer | 8.00 | 48 hours[5] | |
| A549 | Lung Carcinoma | > 20 | 24 hours[6] | |
| MCF-7 | Breast Cancer | 0.1 - 9.908 | 48-72 hours[6][7] | |
| MDA-MB-231 | Breast Cancer | 6.602 | 48 hours | |
| SKBR-3 | Breast Cancer | Not specified |
Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition
Naphthalimide derivatives and Doxorubicin exert their cytotoxic effects primarily through two interconnected mechanisms: DNA intercalation and inhibition of Topoisomerase II.
-
DNA Intercalation: The planar aromatic structure of these compounds allows them to insert themselves between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with essential cellular processes like replication and transcription.
-
Topoisomerase II Inhibition: Topoisomerase II is a crucial enzyme that resolves DNA topological problems during replication and transcription by creating transient double-strand breaks. Naphthalimides and Doxorubicin stabilize the complex formed between Topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA double-strand breaks, which triggers a cascade of cellular responses culminating in cell death.[8]
The downstream consequences of this dual-action mechanism include the activation of DNA damage response pathways, cell cycle arrest (often at the G2/M phase), and the induction of apoptosis (programmed cell death).[9][10]
Caption: Mechanism of action of Naphthalimide derivatives and Doxorubicin.
Experimental Protocols
The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
1. Cell Seeding:
- Harvest and count cells from culture.
- Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
- Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare serial dilutions of the test compounds (Naphthalimide derivatives, Doxorubicin) in culture medium.
- Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
- Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
3. MTT Assay:
- After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Carefully remove the medium from the wells.
- Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Gently shake the plate for 5-15 minutes to ensure complete dissolution.
4. Data Acquisition and Analysis:
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Subtract the absorbance of the blank (medium only) from the absorbance of the samples.
- Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
- Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software program.
"Start" [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Cell_Seeding" [label="Seed cells in 96-well plate"];
"Incubation1" [label="Incubate for 24h"];
"Compound_Treatment" [label="Treat cells with compounds"];
"Incubation2" [label="Incubate for 24-72h"];
"MTT_Addition" [label="Add MTT solution"];
"Incubation3" [label="Incubate for 3-4h"];
"Solubilization" [label="Add solubilization solution"];
"Absorbance_Reading" [label="Read absorbance at 570nm"];
"Data_Analysis" [label="Calculate IC50 values"];
"End" [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Cell_Seeding";
"Cell_Seeding" -> "Incubation1";
"Incubation1" -> "Compound_Treatment";
"Compound_Treatment" -> "Incubation2";
"Incubation2" -> "MTT_Addition";
"MTT_Addition" -> "Incubation3";
"Incubation3" -> "Solubilization";
"Solubilization" -> "Absorbance_Reading";
"Absorbance_Reading" -> "Data_Analysis";
"Data_Analysis" -> "End";
}
Caption: General workflow for determining IC50 values using the MTT assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Delivery of Amonafide from Fructose-Coated Nanodiamonds by Oxime Ligation for the Treatment of Human Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amonafide | 69408-81-7 | Benchchem [benchchem.com]
- 4. dovepress.com [dovepress.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A new class of naphthalimide-based antitumor agents that inhibit topoisomerase II and induce lysosomal membrane permeabilization and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Structure-Activity Relationship of 2-Naphthimidamide Hydrochloride Analogs as Urokinase Inhibitors
A comprehensive analysis of 2-naphthimidamide hydrochloride analogs reveals critical structural determinants for potent and selective inhibition of urokinase plasminogen activator (uPA), a key enzyme implicated in cancer metastasis. This guide synthesizes findings from key research to provide a comparative overview of these analogs, supported by quantitative data and detailed experimental protocols.
The strategic design of inhibitors for serine proteases like uPA is a pivotal area in drug discovery. The 2-naphthimidamide scaffold has emerged as a promising starting point for developing such inhibitors. Modifications at specific positions on the naphthalene ring have been shown to significantly influence binding affinity and selectivity. This guide will delve into the structure-activity relationships (SAR) of a series of 6-substituted 2-naphthamidine analogs, providing researchers and drug development professionals with a clear comparison of their performance.
Comparative Analysis of Urokinase Inhibition by 2-Naphthimidamide Analogs
The inhibitory activity of a series of this compound analogs against human urokinase was evaluated. The unsubstituted 2-naphthimidamide serves as the parent compound for comparison. The following table summarizes the key structural modifications and their impact on the inhibitory constant (Ki).
| Compound ID | R-group at 6-position | Ki (nM) for uPA | Fold Improvement over Parent Compound |
| 1 | -H (Parent Compound) | 7,000 | 1 |
| 2 | -NH-Ph | 2,700 | 2.6 |
| 3 | -NH-CO-Ph | 1,200 | 5.8 |
| 4 | -NH-CO-(4-NH2)-Ph | 40 | 175 |
| 5 | -NH-CO-(4-N(CH3)2)-Ph | 130 | 53.8 |
| 6 | -NH-CO-(3-CH3)-Ph | 840 | 8.3 |
| 7 | -NH-CO-(4-CH3)-Ph | 620 | 11.3 |
| 8 | -NH-CO-(4-F)-Ph | 930 | 7.5 |
| 9 | -NH-CO-(4-CF3)-Ph | 6 | 1167 |
Data synthesized from "Identification of novel binding interactions in the development of potent, selective 2-naphthamidine inhibitors of urokinase."[1]
Key Observations from the Structure-Activity Relationship:
-
Amide Linker: The introduction of a phenyl amide at the 6-position significantly improves binding affinity compared to a simple phenylamino substituent (Compound 3 vs. 2).[1]
-
Phenyl Ring Substitution: Substitutions on the phenyl ring play a crucial role in modulating inhibitory potency.
-
Hydrophilic Groups: A 4-amino group on the phenyl ring leads to a substantial increase in potency (Compound 4), likely due to the formation of a salt bridge with Asp60A in the S1' subsite of urokinase.[1]
-
Hydrophobic Groups: The introduction of a trifluoromethyl group at the 4-position of the phenyl ring resulted in the most potent analog (Compound 9), suggesting a favorable interaction with a hydrophobic pocket in the enzyme's active site.[1]
-
Steric Effects: The position of substituents on the phenyl ring also influences activity, as seen in the comparison between 3-methyl and 4-methyl analogs (Compound 6 vs. 7).[1]
-
Experimental Protocols
Enzymatic Assay for Urokinase Inhibition
The inhibitory activity of the this compound analogs was determined using a chromogenic substrate assay. The following protocol outlines the key steps:
-
Reagents and Buffers:
-
Human urokinase (low molecular weight)
-
Chromogenic substrate: S-2444 (pyro-Glu-Gly-Arg-pNA)
-
Assay buffer: 50 mM Tris-HCl, pH 8.8, containing 150 mM NaCl and 0.05% Triton X-100.
-
Inhibitor stock solutions prepared in DMSO.
-
-
Assay Procedure:
-
The assay was performed in 96-well microtiter plates.
-
To each well, 10 µL of the inhibitor solution (at various concentrations) and 70 µL of the assay buffer were added.
-
20 µL of a pre-incubated solution of urokinase (final concentration ~0.5 nM) in assay buffer was added to each well.
-
The plate was incubated for 15 minutes at room temperature to allow for inhibitor-enzyme binding to reach equilibrium.
-
The enzymatic reaction was initiated by the addition of 20 µL of the chromogenic substrate S-2444 (final concentration 200 µM).
-
The rate of p-nitroaniline (pNA) release was monitored by measuring the change in absorbance at 405 nm over time using a microplate reader.
-
-
Data Analysis:
-
The initial reaction velocities were calculated from the linear portion of the absorbance versus time curves.
-
The inhibitory constant (Ki) values were determined by fitting the data to the Morrison equation for tight-binding inhibitors, as the IC50 values were comparable to the enzyme concentration.
-
Visualizing the Structure-Activity Relationship and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key structure-activity relationships and the experimental workflow for evaluating the urokinase inhibitors.
Caption: Structure-activity relationship of 2-naphthimidamide analogs.
Caption: Experimental workflow for the urokinase inhibition assay.
References
A Comparative Analysis of 2-Naphthimidamide Hydrochloride and Known Inhibitors of Urokinase-Type Plasminogen Activator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 2-Naphthimidamide hydrochloride and other known inhibitors of urokinase-type plasminogen activator (uPA), a key enzyme implicated in cancer invasion and metastasis. The following sections present quantitative data on inhibitor potency, detailed experimental protocols for assessing inhibitor efficacy, and visualizations of the relevant signaling pathways and experimental workflows.
Comparative Inhibitor Potency
The inhibitory potential of 2-Naphthimidamide and other notable uPA inhibitors are summarized in the table below. The data, presented as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values, are compiled from various scientific publications. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to potential variations in experimental conditions.
| Inhibitor | Type | Target | Ki | IC50 |
| 2-Naphthamidine | Small Molecule (Amidine) | uPA | 5.91 µM[1] | |
| Amiloride | Small Molecule (Acylguanidine) | uPA | 7 µM | 16.6 µM |
| 5-(N,N-Hexamethylene)amiloride (HMA) | Small Molecule (Amiloride Analog) | uPA | 3.2 µM | |
| B-428 (4-Iodobenzo[b]thiophene-2-carboxamidine) | Small Molecule (Amidine) | uPA | 100 nM | |
| Benzylsulfonyl-D-Ser-Ser-4-amidinobenzylamide | Peptide-like Small Molecule | uPA | 20 nM | |
| WX-UK1 | Small Molecule | uPA | 90 nM[2] | |
| PAI-1 (Plasminogen Activator Inhibitor-1) | Serpin (Endogenous Protein) | uPA, tPA | - | - |
| PAI-2 (Plasminogen Activator Inhibitor-2) | Serpin (Endogenous Protein) | uPA, tPA | - | - |
Note: 2-Naphthamidine is the parent compound of this compound. The inhibitory activity is expected to be comparable.
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and the methods used for evaluation, the following diagrams illustrate the uPA signaling pathway and the workflows for key experimental assays.
Caption: Urokinase-type Plasminogen Activator (uPA) Signaling Pathway.
Caption: Experimental Workflow for Urokinase Inhibition Assay.
Caption: Experimental Workflow for Cell Invasion Assay.
Experimental Protocols
Urokinase Inhibition Assay (Chromogenic)
This protocol details a method to determine the inhibitory activity of compounds against uPA using a chromogenic substrate.
Materials:
-
Human urokinase (uPA)
-
Chromogenic uPA substrate (e.g., S-2444)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween 20, pH 8.5
-
This compound and other test inhibitors
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO) and make serial dilutions in Assay Buffer.
-
In a 96-well plate, add 20 µL of each inhibitor dilution to the respective wells. Include a positive control (known inhibitor) and a negative control (Assay Buffer with solvent).
-
Add 160 µL of Assay Buffer to all wells.
-
Add 10 µL of a pre-diluted uPA solution (final concentration ~5 nM) to all wells except for the blank.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the chromogenic substrate (final concentration ~0.2 mM).
-
Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
-
Calculate the initial reaction velocity (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.
Cell Invasion Assay (Boyden Chamber)
This assay measures the ability of a compound to inhibit cancer cell invasion through an extracellular matrix barrier.
Materials:
-
Cancer cell line with high invasive potential (e.g., MDA-MB-231)
-
24-well Transwell inserts with 8 µm pore size
-
Matrigel Basement Membrane Matrix
-
Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)
-
This compound and other test inhibitors
-
Calcein AM or Crystal Violet for cell staining
-
Fluorescence microscope or light microscope
Procedure:
-
Thaw Matrigel on ice and dilute with cold, serum-free medium.
-
Coat the upper surface of the Transwell inserts with the diluted Matrigel and allow it to solidify at 37°C.
-
Culture cancer cells to ~80% confluency.
-
Harvest the cells and resuspend them in serum-free medium containing different concentrations of the test inhibitor.
-
Add the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain with Crystal Violet, or stain viable cells with Calcein AM.
-
Count the number of stained cells in several random fields of view under a microscope.
-
Calculate the percentage of invasion inhibition for each inhibitor concentration compared to the untreated control.
Western Blotting for uPA Signaling Components
This protocol is used to assess the effect of inhibitors on the expression and activation of proteins in the uPA signaling pathway.
Materials:
-
Cancer cells treated with inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-uPA, anti-uPAR, anti-phospho-FAK, anti-FAK, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cancer cells with various concentrations of the test inhibitor for a specified time.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.
References
Independent Verification of 2-Naphthimidamide Hydrochloride Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 2-Naphthimidamide hydrochloride, a compound of interest in medicinal chemistry. It details a reliable synthetic protocol, offers a comparison with alternative methods, and presents relevant biological context. The information herein is intended to support researchers in the independent verification and further development of this and related compounds.
Synthesis of this compound via the Pinner Reaction
The most established and reliable method for the synthesis of unsubstituted amidines from nitriles is the Pinner reaction. This two-step process involves the formation of an intermediate imidate salt (a Pinner salt) followed by aminolysis to yield the desired amidine hydrochloride.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-naphthimidate hydrochloride (Pinner Salt)
-
A solution of 2-naphthonitrile (1 mole equivalent) in anhydrous ethanol (3 mole equivalents) is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
The flask is cooled in an ice bath to 0-5 °C.
-
Dry hydrogen chloride gas is bubbled through the stirred solution. The reaction is monitored by TLC until the starting nitrile is consumed. It is crucial to maintain anhydrous conditions to prevent the formation of by-products.
-
Upon completion, the reaction mixture is typically concentrated under reduced pressure to yield the crude ethyl 2-naphthimidate hydrochloride as a solid. This Pinner salt is often used in the next step without further purification.
Step 2: Synthesis of this compound
-
The crude ethyl 2-naphthimidate hydrochloride from the previous step is dissolved in anhydrous ethanol in a clean, dry flask.
-
The solution is cooled in an ice bath.
-
Anhydrous ammonia gas is bubbled through the solution, or a solution of ammonia in ethanol is added.
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the precipitated ammonium chloride is removed by filtration.
-
The filtrate is concentrated under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to afford this compound as a crystalline solid.
Characterization Data
The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the amidinium ion and the naphthalene ring system.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight and elemental composition.
-
Melting Point: A sharp melting point is indicative of high purity.
Comparison of Synthesis Methods
While the Pinner reaction is a classic and effective method, other approaches for the synthesis of aryl amidines have been developed. The following table provides a comparison of the Pinner reaction with two alternative methods.
| Method | Starting Materials | Reagents & Conditions | Advantages | Disadvantages |
| Pinner Reaction | 2-Naphthonitrile, Ethanol | Anhydrous HCl, Anhydrous NH₃; Two-step process | Well-established, reliable for unsubstituted amidines, good yields. | Requires handling of corrosive HCl gas, strictly anhydrous conditions are necessary. |
| Base-Catalyzed Addition of Amines | 2-Naphthonitrile, Ammonia | Strong base (e.g., n-BuLi or NaNH₂); One-pot reaction | Can be faster, avoids the use of HCl gas. | Requires handling of highly reactive and moisture-sensitive strong bases. |
| Magnesium Ethoxide Promoted Addition | 2-Naphthonitrile, Ammonia | Magnesium Ethoxide; Milder conditions | Milder and safer alternative to strong bases, good for hindered nitriles. | May require higher temperatures and longer reaction times. |
Biological Context: Inhibition of Urokinase Plasminogen Activator (uPA)
2-Naphthamidine derivatives have been investigated as inhibitors of urokinase plasminogen activator (uPA), a serine protease that plays a crucial role in cancer cell invasion and metastasis.[1] The uPA system is a key component of the tumor microenvironment, and its inhibition is a promising strategy for cancer therapy.
The diagram below illustrates the simplified signaling pathway involving uPA and its inhibition by a 2-naphthamidine derivative.
Caption: Inhibition of the uPA signaling pathway by a 2-Naphthimidamide derivative.
Experimental Workflow for Synthesis and Verification
The following diagram outlines the logical workflow for the synthesis and independent verification of this compound.
Caption: Workflow for the synthesis and verification of this compound.
References
Benchmarking 2-Naphthimidamide Hydrochloride Against Gold-Standard uPA Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive performance comparison of 2-Naphthimidamide hydrochloride against established gold-standard inhibitors of Urokinase-type Plasminogen Activator (uPA), a key enzyme implicated in cancer metastasis and other pathological processes. This document outlines quantitative inhibitory activities, detailed experimental methodologies, and visual representations of the relevant biological pathways to offer an objective assessment of this compound's potential in the landscape of uPA-targeted therapies.
Introduction to this compound and its Target: uPA
This compound belongs to a class of compounds based on the 2-Naphthamidine template, which have been identified as potent inhibitors of Urokinase-type Plasminogen Activator (uPA).[1] uPA is a serine protease that plays a crucial role in the degradation of the extracellular matrix, a process central to tumor cell invasion and metastasis.[1][2][3][4] By converting plasminogen to the broad-spectrum protease plasmin, uPA initiates a proteolytic cascade that facilitates cancer cell motility and invasion.[1] Elevated levels of uPA are strongly correlated with poor prognosis in various cancers, making it a compelling target for anticancer drug development.[3] This guide benchmarks this compound against well-established uPA inhibitors to evaluate its comparative efficacy and potential as a therapeutic agent.
Quantitative Comparison of uPA Inhibitors
The inhibitory potency of this compound and gold-standard uPA inhibitors is summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the uPA enzyme by 50%. Lower IC50 values indicate higher potency.
| Compound | Target(s) | IC50 (µM) | Selectivity | Key Features |
| This compound | uPA | Data not publicly available | Data not publicly available | Belongs to the 2-Naphthamidine class of potent uPA inhibitors.[1] |
| Amiloride | uPA | ~7.0 | Moderate selectivity over other proteases.[2] | One of the early, moderately potent synthetic uPA inhibitors.[2] |
| WX-UK1 (Mesupron®) | uPA | Specific IC50 varies by assay | High selectivity for uPA. | An orally bioavailable small molecule that has undergone Phase II clinical trials for cancer.[5][6] |
| UK122 | uPA | 0.2 | Highly specific against uPA over thrombin, trypsin, plasmin, and tPA.[3] | A potent and selective 4-oxazolidinone analogue that inhibits cancer cell migration and invasion.[3] |
| B428 | uPA | 0.32 | >300-fold selective for uPA over tPA and >1000-fold over plasmin.[2] | A potent and selective benzo[b]thiophene-2-carboxamidine derivative.[2] |
| B623 | uPA | 0.07 | >300-fold selective for uPA over tPA and >1000-fold over plasmin.[2] | A highly potent and selective benzo[b]thiophene-2-carboxamidine derivative.[2] |
Experimental Protocols
The following section details the typical methodologies employed to assess the inhibitory activity of compounds against uPA.
In Vitro uPA Inhibition Assay (Chromogenic Substrate Method)
This assay is a common method to determine the direct inhibitory effect of a compound on uPA enzymatic activity.
Principle: The assay measures the ability of an inhibitor to block the cleavage of a chromogenic substrate by uPA. The cleavage of the substrate releases a colored product (p-nitroaniline), which can be quantified spectrophotometrically. The reduction in color development in the presence of the inhibitor is proportional to its inhibitory activity.
Materials:
-
Human Urokinase-type Plasminogen Activator (uPA), high molecular weight
-
Chromogenic uPA substrate (e.g., S-2444, pyro-Glu-Gly-Arg-pNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.5)
-
Test compounds (e.g., this compound, gold-standard inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound and a series of dilutions to be tested.
-
In a 96-well microplate, add the assay buffer.
-
Add the test compound dilutions to the respective wells. Include a positive control (uPA without inhibitor) and a negative control (buffer and substrate without uPA).
-
Add a fixed concentration of uPA to all wells except the negative control.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Monitor the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Invasion Assay (Boyden Chamber Assay)
This assay evaluates the ability of a compound to inhibit the invasive potential of cancer cells, which is often mediated by uPA.
Principle: The assay uses a two-chamber system separated by a porous membrane coated with a layer of extracellular matrix (e.g., Matrigel). Cancer cells are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. Invasive cells degrade the matrix and migrate through the membrane towards the chemoattractant. The inhibitory effect of a compound is determined by quantifying the number of cells that have migrated to the lower side of the membrane.
Materials:
-
Cancer cell line with high uPA expression (e.g., HT1080 fibrosarcoma)
-
Boyden chamber inserts with porous membranes (e.g., 8 µm pore size)
-
Matrigel or another basement membrane matrix
-
Cell culture medium (with and without serum or chemoattractant)
-
Test compounds
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Procedure:
-
Coat the upper surface of the Boyden chamber membranes with Matrigel and allow it to solidify.
-
Culture the cancer cells and serum-starve them for several hours before the assay.
-
Resuspend the cells in a serum-free medium containing the test compound at various concentrations.
-
Add the cell suspension to the upper chamber of the Boyden chamber inserts.
-
Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubate the chambers for a period that allows for cell invasion (e.g., 24-48 hours) at 37°C in a CO2 incubator.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane (e.g., with methanol).
-
Stain the invading cells with a staining solution (e.g., Crystal Violet).
-
Count the number of stained cells in several microscopic fields for each membrane.
-
Calculate the percentage of invasion inhibition for each concentration of the test compound compared to the untreated control.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the uPA signaling pathway and a typical experimental workflow for evaluating uPA inhibitors.
Caption: The uPA signaling pathway leading to cancer cell invasion and metastasis.
Caption: A typical experimental workflow for the preclinical evaluation of uPA inhibitors.
Conclusion
This compound emerges from a class of compounds with demonstrated potent inhibitory activity against Urokinase-type Plasminogen Activator. While direct comparative data for this specific molecule is not yet widespread in public literature, its structural basis suggests it holds promise as a selective uPA inhibitor. The gold-standard compounds, particularly those that have advanced to clinical trials like WX-UK1, and highly potent preclinical candidates such as UK122 and the B623 series, set a high bar for efficacy and selectivity. Further preclinical and clinical evaluation of this compound, following the experimental protocols outlined in this guide, will be crucial to fully elucidate its therapeutic potential in the context of cancer and other uPA-driven diseases. The provided data tables, experimental methodologies, and pathway diagrams offer a robust framework for researchers to design and interpret future studies on this and related compounds.
References
- 1. Inhibitors of the protease domain of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a novel inhibitor of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of the proteolytic activity of urokinase type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What uPA inhibitors are in clinical trials currently? [synapse.patsnap.com]
Replicating In Vitro Results of 2-Naphthimidamide Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro performance of compounds structurally related to 2-Naphthimidamide hydrochloride. Due to the limited publicly available in vitro data specifically for this compound, this document focuses on representative benzamidine and amidoxime derivatives to provide a framework for potential experimental replication and comparison. The information presented is intended to serve as a reference for researchers interested in the potential biological activities of this class of compounds.
Comparative Analysis of Amidine Derivatives
The amidine functional group is a key feature of this compound and is present in a variety of biologically active molecules. Studies on related benzamidine derivatives have revealed potential antimicrobial and antiproliferative activities.
Table 1: In Vitro Antimicrobial Activity of Benzamidine Derivatives
| Compound/Derivative | Target Organism(s) | Assay Type | Key Findings (e.g., MIC, IC50) | Reference |
| Novel Benzamidine Analogues (NBA) | Porphyromonas gingivalis | Micro-broth dilution | MIC: 62.5-500 µg/mL; MBC: 62.5-125 µg/mL | [1] |
| Benzamidine derivatives with 1,2,3-triazole moieties | Colletotrichum lagenarium, Botrytis cinerea | In vitro fungicidal assay | Weak antifungal activity in vitro | [2] |
| Amidoxime-based benzimidamide motifs | Staphylococcus mutans, Candida albicans | Agar diffusion | Zone of inhibition: 40 mm (S. mutans), 42 mm (C. albicans); MIC: 3.90 mg/mL (S. mutans), 1.90 mg/mL (C. albicans) | [3][4] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; IC50: Half-maximal Inhibitory Concentration.
Table 2: In Vitro Cytotoxicity of Benzamidine Derivatives
| Compound/Derivative | Cell Line(s) | Assay Type | Key Findings (e.g., IC50, Cell Viability) | Reference |
| Novel Benzamidine Analogues (NBA) | HEK 293 | MTT Assay | Weak cytotoxicity; >80% cell viability at 7.81 µg/mL | [1] |
| Amidine analogues of melphalan | MDA-MB-231, MCF-7 | MTT Assay, [3H]thymidine incorporation | More active than melphalan | [5] |
| Amidine- and amidoxime-substituted heterocycles | HeLa, HepG2, SW620 | Antiproliferative assay | Aromatic diamidine 5 and coumarine amidine 11 showed potent growth-inhibitory effects (nM range) | [6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are generalized protocols for key experiments cited in the literature for related amidine compounds.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is based on the micro-broth dilution method described for novel benzamidine analogues[1][7].
-
Preparation of Bacterial Inoculum: A fresh culture of the target bacterium (e.g., P. gingivalis) is grown to a logarithmic phase and diluted to a standardized concentration (e.g., 1 x 10^6 CFU/mL).
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C, anaerobic for P. gingivalis) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
-
MBC Determination: An aliquot from the wells showing no growth is sub-cultured onto agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar.
Protocol 2: MTT Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability and is referenced in studies on benzamidine derivatives[1][5].
-
Cell Seeding: Human embryonic kidney (HEK) 293 cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a defined period (e.g., 24 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the untreated control.
Visualizations
Experimental Workflow for In Vitro Antimicrobial and Cytotoxicity Screening
Caption: Workflow for assessing antimicrobial and cytotoxic activity.
Potential Mechanism of Action for Amidine Compounds
Amidine-containing compounds have been reported to exert their biological effects through various mechanisms, including DNA binding.[8][9] The following diagram illustrates a simplified, hypothetical signaling pathway based on this proposed mechanism.
Caption: Postulated mechanism of action for amidine compounds.
References
- 1. Synthesis, Characterization and Biological Evaluation of New Benzamidine Derivatives: Antibiotics for Periimplantitis Causing Pathogen - Sunway Institutional Repository [eprints.sunway.edu.my]
- 2. Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amidine analogues of melphalan: synthesis, cytotoxic activity, and DNA binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Naphthimidamide Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release
Navigating the complexities of chemical waste management is paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of 2-Naphthimidamide hydrochloride, a compound requiring careful handling due to its potential hazards. The following protocols are designed for researchers, scientists, and drug development professionals to manage this chemical waste stream responsibly.
Hazard Profile and Safety Considerations
Key Assumed Hazards:
-
Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.
-
Carcinogenicity: Potential to cause cancer.
-
Environmental Hazards: Likely toxic to aquatic organisms with long-lasting effects.
| Hazard Category | Assumed Hazard Level | Primary Route of Exposure | Potential Health Effects |
| Acute Toxicity (Oral) | Harmful | Ingestion | Nausea, vomiting, organ damage |
| Carcinogenicity | May cause cancer | Inhalation, Ingestion, Dermal | Cancer |
| Aquatic Toxicity | Toxic to aquatic life | Environmental release | Long-term adverse effects in the aquatic environment |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If handling powders outside of a fume hood, a NIOSH-approved respirator is recommended.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused product, contaminated labware (e.g., weighing boats, pipette tips), and spill cleanup materials.
-
Place all solid waste into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, sealed, and labeled hazardous waste container.
-
Do not mix this waste with other solvent streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Step 2: Labeling of Waste Containers
-
Properly label all waste containers with the following information:
-
"Hazardous Waste"
-
"this compound" (full chemical name, no abbreviations)
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator or lab group.
-
Step 3: Storage of Hazardous Waste
-
Store the labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
-
Secondary containment should be used for liquid waste containers to prevent spills.
Step 4: Arranging for Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup.
-
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.
Step 5: Decontamination of Empty Containers
-
Empty containers that once held this compound must be decontaminated before disposal.
-
Triple rinse the container with a suitable solvent (e.g., methanol or ethanol).
-
Collect the rinsate as hazardous liquid waste.
-
After triple rinsing, the container may be disposed of according to your institution's guidelines for decontaminated glassware or plasticware.
Logical Flow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
